N'-chloro-N-phenylethanimidamide
Description
Structure
3D Structure
Properties
CAS No. |
61253-73-4 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
N'-chloro-N-phenylethanimidamide |
InChI |
InChI=1S/C8H9ClN2/c1-7(11-9)10-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11) |
InChI Key |
IVFFPQPMUDDXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCl)NC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of N'-chloro-N-phenylethanimidamide
An In-Depth Technical Guide to the Synthesis and Characterization of N'-Chloro-N-phenylethanimidamide
Executive Summary
This technical guide details the synthesis, characterization, and handling of This compound (also referred to as N-chloro-N-phenylacetamidine). Unlike the common alkylating agent 2-chloro-N-phenylacetamide, this compound features a reactive nitrogen-chlorine (
It serves as a critical high-energy intermediate in the synthesis of nitrogen heterocycles, particularly benzimidazoles via oxidative cyclization and diazirines via rearrangement. This guide prioritizes the N-chlorosuccinimide (NCS) protocol due to its high selectivity, mild conditions, and operational safety compared to hypochlorite-based routes.
Part 1: Retrosynthetic Analysis & Strategic Logic
The synthesis of this compound is an oxidative transformation of the parent amidine. The strategic choice of reagents is dictated by the need to avoid over-chlorination (ring chlorination) and to manage the stability of the resulting
-
Target Molecule: this compound
-
Precursor: N-phenylethanimidamide (N-phenylacetamidine)
-
Primary Reagent: N-Chlorosuccinimide (NCS)[1]
-
Mechanistic Driver: Electrophilic halogenation of the
nitrogen.
Why NCS? While sodium hypochlorite (NaOCl) is cheaper, it requires biphasic systems and precise pH control to prevent hydrolysis of the amidine. NCS provides a homogeneous reaction environment in organic solvents (MeCN or DCM), allowing for stoichiometric control that minimizes side reactions like aromatic ring chlorination.
Reaction Scheme
Figure 1: Reaction pathway for the selective N-chlorination of N-phenylethanimidamide using NCS.
Part 2: Experimental Protocol
Safety Warning:
Materials & Reagents
-
Substrate: N-phenylethanimidamide (Commercial or synthesized via Pinner reaction).
-
Oxidant: N-Chlorosuccinimide (NCS) (Recrystallize from benzene/hexane if yellow; must be white).
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) (Anhydrous).
-
Quench: 10% Sodium Thiosulfate (
).
Step-by-Step Synthesis (NCS Method)
-
Preparation (T = 0 min):
-
Charge a flame-dried round-bottom flask with N-phenylethanimidamide (1.0 equiv, e.g., 1.34 g, 10 mmol).
-
Dissolve in anhydrous MeCN (40 mL, 0.25 M concentration).
-
Cool the solution to 0 °C using an ice/water bath. Stir for 10 minutes to equilibrate.
-
-
Chlorination (T = 10 min):
-
Add NCS (1.05 equiv, 1.40 g) portion-wise over 5 minutes.
-
Note: The reaction is slightly exothermic. Maintain internal temperature < 5 °C.
-
Protect from direct light (wrap flask in foil) to prevent radical homolysis of the N-Cl bond.
-
-
Monitoring (T = 30 min):
-
The reaction is typically rapid (< 30 mins).
-
TLC Monitoring: Use Ethyl Acetate/Hexane (3:7). The
-chloro product is usually less polar (higher ) than the amidine precursor. -
Stain: Use KI/Starch paper (turns blue/black instantly) or UV.
-
-
Workup:
-
Dilute the mixture with cold diethyl ether (
). -
Wash with cold water (2 x 20 mL) to remove succinimide and unreacted NCS.
-
Optional: Wash with 5%
if acidic impurities are suspected. -
Dry the organic layer over anhydrous
.
-
-
Isolation:
-
Filter and concentrate in vacuo at room temperature . Do not heat above 30 °C.
-
Result: The product is typically obtained as a pale yellow or white solid.
-
Purification: If necessary, rapid column chromatography on neutral alumina (silica can cause degradation) or recrystallization from cold hexane.
-
Part 3: Characterization & Validation
The structural integrity of this compound is validated by the disappearance of the N-H proton signal and the specific shift of the imidoyl methyl group.
Spectroscopic Data Summary
| Technique | Parameter | Diagnostic Signal / Observation | Interpretation |
| ~2.10 - 2.30 (s, 3H) | Methyl group ( | ||
| 7.00 - 7.40 (m, 5H) | Phenyl aromatic protons. | ||
| Absence of broad singlet | Disappearance of the amidine | ||
| IR | 1610 - 1630 | ||
| ~750 - 800 | |||
| Melting Point | Unstable / Dec. | Often decomposes near melting point; sharp mp implies high purity but verify with NMR. |
Validation Logic Flow
Figure 2: Logical flowchart for validating the identity of the N-chloro product.
Part 4: Stability & Downstream Applications
Stability Profile
-
Thermal: Unstable above 50 °C. Store at -20 °C under argon.
-
Photochemical: Sensitive to UV light (homolytic cleavage to amidyl radicals).
-
Hydrolytic: Slowly hydrolyzes in moist air to acetamide and aniline derivatives.
Key Application: Benzimidazole Synthesis
The primary utility of this compound is its base-promoted cyclization to 2-methyl-1H-benzimidazole .
-
Mechanism: Treatment with base (e.g., NaOEt or NaOH) generates a nitrenium ion or radical intermediate that attacks the ortho-position of the phenyl ring.
-
Protocol: Dissolve the N-chloroamidine in EtOH, add 1.0 equiv NaOEt, and heat to reflux for 1 hour.
References
-
Nguyen, T. B., et al. (2012).[1] "N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines." Organic Letters.
- Context: Describes the synthesis of N-chloroamidines using NCS and their subsequent cycliz
-
Neugebauer, F. A. (1970). "Amidinyl Radicals.
- Context: Foundational work on the stability and radical chemistry of N-substituted amidines.
-
Oszczapowicz, J. (1991). "Basicity, H-bonding and tautomerism of amidines.
- Context: Comprehensive review of amidine physicochemical properties and tautomerism relevant to N-chlorin
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of N'-chloro-N-phenylethanimidamide
Introduction: The Synthetic Potential of a Versatile Intermediate
N'-chloro-N-phenylethanimidamide belongs to the imidoyl chloride class of organic compounds, which are structural analogues of acyl chlorides where the carbonyl oxygen is replaced by a substituted nitrogen atom.[1] These compounds are characterized by the functional group RC(NR')Cl.[2] Imidoyl chlorides are highly reactive electrophilic intermediates, valued for their ability to serve as precursors for a diverse array of nitrogen-containing molecules, including amidines, imidates, and various heterocyclic systems.[1][3] Their high reactivity, particularly towards nucleophiles, makes them powerful tools in synthetic organic chemistry and key building blocks in medicinal chemistry for the construction of novel pharmacophores.[2][3] This guide provides an in-depth examination of the predicted physicochemical properties, a robust protocol for synthesis, and a detailed analysis of the chemical reactivity of this compound.
Part 1: Predicted Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are predicted based on its constituent functional groups (an N-phenyl ring, an ethyl group, and an imidoyl chloride moiety) and data from analogous compounds.
Chemical Structure:
Figure 1. Structure of this compound.
Data Summary Table:
All data presented below are estimated based on known properties of similar N-aryl imidoyl chlorides and the precursor N-phenylethanamide (acetanilide).
| Property | Predicted Value / Description | Rationale / Comments |
| Molecular Formula | C₈H₉ClN₂ | Calculated from the chemical structure. |
| Molecular Weight | 168.62 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid.[2] | Imidoyl chlorides are typically colorless liquids or low-melting solids. The phenyl group may impart a slight yellow hue. |
| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). Insoluble and reactive with protic solvents like water and alcohols.[2] | The organic structure confers solubility in non-polar solvents. Highly reactive with nucleophilic solvents. |
| Boiling Point | > 200 °C (with potential decomposition) | Boiling points for imidoyl chlorides are generally high. However, they can be thermally sensitive and may decompose or undergo self-condensation upon heating.[2] |
| Stability | Highly sensitive to moisture and heat.[2] Best generated and used in situ or stored under an inert atmosphere for short periods.[2] | The electrophilic carbon is highly susceptible to hydrolysis.[2] Thermal instability can lead to elimination or condensation reactions.[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.5 (m, 5H, Ar-H), 2.1-2.3 (q, 2H, -CH₂-), 1.1-1.3 (t, 3H, -CH₃) | Predicted shifts are based on the electronic environment. Aromatic protons are in the typical range. The ethyl group protons would appear as a quartet and a triplet. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 140-145 (Ar C-N), 120-130 (Ar C-H), ~150 (C=N), ~25 (-CH₂-), ~14 (-CH₃) | The imidoyl carbon (C=N) is expected to be significantly downfield. Aromatic and aliphatic carbons are in their characteristic regions. |
| IR Spectroscopy (neat) | ν (cm⁻¹): 3050-3100 (Ar C-H), 2900-3000 (Aliphatic C-H), 1650-1690 (C=N stretch) , ~800 (C-Cl stretch) | The most characteristic peak is the C=N (imine) stretch, which is a strong absorption band in this region.[2] |
| Mass Spectrometry (EI) | M⁺ peak at m/z 168/170 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragments would arise from the loss of Cl, CH₃, and C₂H₅. | The isotopic pattern of chlorine is a key diagnostic feature. Fragmentation would likely involve cleavage of the C-Cl bond and fragmentation of the ethyl group. |
Part 2: Synthesis and Handling
The most reliable and widely used method for synthesizing imidoyl chlorides is the reaction of a corresponding N-substituted amide with a chlorinating agent.[2][4] The logical precursor for this compound is N-phenylethanamide (acetanilide). Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[4][5]
Causality Behind Experimental Choices:
-
Reagent: Thionyl chloride is chosen over others like PCl₅ because it avoids the formation of solid byproducts (like POCl₃), making purification more straightforward.[4][5]
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) or toluene is essential to prevent reaction with the solvent.
-
Temperature: The reaction is initiated at low temperatures (0 °C) to control the initial exothermic reaction between the amide and thionyl chloride. It is then brought to reflux to drive the reaction to completion.
-
Inert Atmosphere: Due to the high moisture sensitivity of the product, the entire procedure must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[2]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
N-phenylethanamide (Acetanilide) (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Standard, oven-dried glassware for air-sensitive reactions
-
Nitrogen or Argon gas line
Procedure:
-
Reaction Setup: Assemble a two-neck round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add N-phenylethanamide (1.0 eq) and anhydrous DCM. Stir the mixture to form a solution or suspension.
-
Chlorination: Cool the flask in an ice bath to 0 °C. Slowly add thionyl chloride (1.5 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until gas evolution ceases and TLC/GC-MS analysis indicates the consumption of the starting amide.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure (vacuum distillation). Caution: The distilled vapors are corrosive. The crude this compound is obtained as an oil or low-melting solid and is typically used immediately in the next synthetic step without further purification.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Chemical Reactivity and Mechanistic Insights
The chemistry of this compound is dominated by the electrophilicity of the imidoyl carbon. It readily undergoes nucleophilic substitution, making it a valuable synthetic intermediate.[3] The reaction mechanism is typically an addition-elimination pathway, analogous to nucleophilic acyl substitution.[6][7]
Key Reactions with Nucleophiles:
-
Hydrolysis to Amide: Imidoyl chlorides are highly sensitive to water and will rapidly hydrolyze to form the corresponding N-substituted amide, N-phenylethanamide.[2] This reaction underscores the need for anhydrous conditions during their synthesis and handling.
-
Mechanism: Water acts as a nucleophile, attacking the imidoyl carbon. A tetrahedral intermediate is formed, which then eliminates HCl to yield the stable amide product.
-
-
Aminolysis to Amidines: The reaction with primary or secondary amines is one of the most useful transformations, yielding N,N'-disubstituted amidines.[2][4] Amidines are prevalent in medicinal chemistry and are important ligands in coordination chemistry.
-
Mechanism: The amine attacks the imidoyl carbon, followed by the elimination of HCl (often scavenged by a non-nucleophilic base or excess amine) to produce the amidine.
-
-
Alcoholysis/Phenolysis to Imidates: In the presence of an alcohol or phenol and a base (to neutralize the HCl byproduct), imidoyl chlorides are converted to O-alkyl or O-aryl imidates.[4] Imidates are themselves useful synthetic intermediates.
-
Mechanism: The alcohol attacks the imidoyl carbon, and subsequent elimination of HCl affords the imidate product.
-
-
Friedel-Crafts Type Reactions: Imidoyl chlorides can act as electrophiles in Friedel-Crafts reactions with electron-rich aromatic substrates to form ketimines, which can then be hydrolyzed to ketones.[2] This is a key step in the Houben-Hoesch ketone synthesis.
Reactive Pathways Diagram
Caption: Key reactive pathways of this compound.
Part 4: Applications in Drug Development and Organic Synthesis
While this compound itself is not a therapeutic agent, its role as a synthetic precursor is of significant interest to drug development professionals. The functional groups it can generate are key components in a wide range of biologically active molecules.
-
Precursor to Amidines: The amidine functional group is a well-known pharmacophore. It is a strong base and can engage in crucial hydrogen bonding interactions with biological targets. Its presence in numerous approved drugs and clinical candidates highlights the synthetic value of its precursors.
-
Synthesis of Heterocycles: Imidoyl chlorides are versatile starting materials for constructing nitrogen-containing heterocycles. For instance, intramolecular Friedel-Crafts reactions (the Bischler–Napieralski reaction is a classic example) can lead to the formation of dihydroisoquinolines and other fused ring systems.[4]
-
Peptide Synthesis: Imidoyl chlorides have been explored as activating agents in peptide bond formation, proceeding through an amidine intermediate which is then hydrolyzed to the desired amide bond.[2]
Conclusion
This compound, as a representative N-aryl imidoyl chloride, is a highly reactive and versatile chemical intermediate. Though sensitive to moisture and heat, its ability to undergo efficient nucleophilic substitution makes it a powerful tool for synthesizing a range of important molecular scaffolds, particularly amidines and imidates. Understanding its predicted properties, synthetic protocol, and reactive profile allows researchers in organic synthesis and drug discovery to leverage its potential for creating complex nitrogen-containing molecules and novel therapeutic agents.
References
-
Wikipedia. Imidoyl chloride. [Link]
-
Fiveable. Imidoyl Chloride Definition. [Link]
-
Zhu, S., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]
-
Grokipedia. Imidoyl chloride. [Link]
- Nakajima, N., & Ubukata, M. (2005). Product Subclass 3: Imidoyl Halides. Science of Synthesis, 22, 345-378.
-
Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]
-
Lee, I., et al. (2001). Nucleophilic Substitution at the Imidoyl Carbon Atom: Intermediate Mechanistic and Reactivity Behavior between Carbonyl and Vinyl Carbon Substitution. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). New route for efficient synthesis of Imidoyl chloride containing molecules. [Link]
-
Grdinić, M., & Hahn, V. (1961). Chemistry of Imidoyl and Amide Chlorides. II. On the Preparation and Properties of the N-Mono- and N,N-Dialkyl-Substituted Amide Halides. The Journal of Organic Chemistry. [Link]
-
Manley, P. J., & Bilodeau, M. T. (2002). A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides. Organic Letters. [Link]
-
Lee, I., et al. (2001). Nucleophilic substitution at the imidoyl carbon atom: intermediate mechanistic and reactivity behavior between carbonyl and vinyl carbon substitution. PubMed. [Link]
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An In-Depth Technical Guide on the Proposed Mechanism of Action of N'-chloro-N-phenylethanimidamide
Abstract
N'-chloro-N-phenylethanimidamide represents a novel chemical entity with significant potential for biological activity, predicated on the inherent reactivity of its N-chloroimidamide functional group. This guide puts forth a scientifically grounded, hypothetical mechanism of action for this compound, positioning it as a potential covalent modifier of biological macromolecules. Drawing from established principles in chemical biology and drug discovery, we delineate a comprehensive research framework to rigorously investigate this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed experimental protocols necessary to elucidate the compound's biological function. We will explore its likely reactivity as an electrophilic agent, propose strategies for target identification and validation, and outline methods to characterize its downstream cellular effects. The overarching goal is to furnish the scientific community with a robust roadmap for transforming this compound from a chemical structure to a well-understood biological modulator.
Introduction: The Chemical Rationale for a Covalent Mechanism
The chemical structure of this compound, while not extensively described in the current scientific literature, presents a compelling case for a covalent mechanism of action. The presence of an N-chloro bond on an imidamide scaffold suggests a high degree of electrophilicity. Such electrophilic "warheads" are a cornerstone of covalent drug discovery, enabling potent and often highly selective interactions with biological targets.[1][2][3][4]
The central hypothesis of this guide is that this compound acts as a covalent modifier of nucleophilic residues within proteins. The N-chloro group is a known source of electrophilic chlorine, capable of reacting with a variety of nucleophiles.[5] Furthermore, the imidamide functional group itself can be susceptible to nucleophilic attack. This dual reactivity suggests that the compound could engage in covalent bond formation with key cellular proteins, thereby modulating their function and initiating a cascade of biological effects.
This guide will systematically deconstruct this hypothesis, providing a logical and experimentally verifiable path to understanding the compound's mechanism of action. We will begin by proposing potential biological targets and then detail the experimental workflows required for their identification and validation.
Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues
We propose that this compound functions as a covalent inhibitor by forming a stable covalent bond with nucleophilic amino acid residues on its target protein(s).[3] The most likely candidates for such a reaction are the sulfhydryl group of cysteine, the imidazole ring of histidine, and the epsilon-amino group of lysine, owing to their inherent nucleophilicity.
The reaction is anticipated to proceed via a nucleophilic attack on the electrophilic chlorine atom of the this compound, leading to the formation of a covalent bond between the protein and the N-phenylethanimidamide moiety, with the release of a chloride ion.
Visualizing the Proposed Covalent Interaction
Caption: Proposed covalent modification of a target protein by this compound.
Experimental Framework for Mechanism of Action Elucidation
To rigorously test our hypothesis, a multi-pronged experimental approach is required. This framework is designed to first identify the cellular targets of this compound, then validate the covalent interaction, and finally, characterize the functional consequences of this interaction.
Phase 1: Target Identification using Chemoproteomics
The initial and most critical step is to identify the specific cellular proteins that this compound interacts with. Chemoproteomics offers a powerful suite of tools for this purpose.[6][7][8]
3.1.1. Experimental Workflow: Activity-Based Protein Profiling (ABPP)
A robust method for identifying covalent targets is Activity-Based Protein Profiling (ABPP).[8][9] This involves synthesizing a probe molecule that incorporates the reactive this compound warhead, along with a reporter tag (e.g., biotin or an alkyne for "click" chemistry) for enrichment and identification.[10][11]
Caption: Workflow for target identification using an ABPP approach.
3.1.2. Detailed Protocol: ABPP for Target Identification
-
Probe Synthesis: Synthesize an analog of this compound containing a terminal alkyne group. This can be achieved by modifying the phenyl ring or the ethyl group, ensuring the reactive N-chloroimidamide moiety remains intact.
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the alkyne-tagged probe at various concentrations and for different durations to optimize labeling. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with an excess of the untagged this compound.[10][11]
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add a biotin-azide reporter tag, copper(I) sulfate, and a reducing agent (e.g., sodium ascorbate) to catalyze the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This will attach a biotin tag to the probe-labeled proteins.[10][11]
-
Streptavidin Enrichment: Incubate the biotinylated lysate with streptavidin-coated beads to capture the probe-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Proteolytic Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.
-
Data Analysis: Compare the protein lists from the probe-treated, competition-treated, and vehicle-treated samples. Bona fide targets will be enriched in the probe-treated sample and this enrichment will be significantly reduced in the competition sample.
Phase 2: Target Engagement and Validation
Once putative targets have been identified, it is crucial to validate their direct interaction with this compound in a cellular context.
3.2.1. Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[12][13][14] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[12][15]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[12]
3.2.2. Detailed Protocol: CETSA for Target Validation
-
Cell Culture and Treatment: Culture cells and treat them with this compound or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[12]
-
Lysis: Lyse the cells by freeze-thawing.[12]
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatants and quantify the amount of the soluble target protein using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[15]
Phase 3: Functional Characterization of Target Modulation
Following target identification and validation, the next step is to understand the functional consequences of the covalent modification. This will typically involve biochemical and cell-based assays tailored to the specific target protein.
3.3.1. Biochemical Assays for Enzyme Inhibition
If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound.[16][17][18]
Table 1: Representative Biochemical Assay Parameters
| Parameter | Description |
| Enzyme Source | Purified recombinant protein or immunoprecipitated endogenous protein. |
| Substrate | A known substrate for the enzyme, ideally with a detectable product (e.g., chromogenic, fluorogenic). |
| Inhibitor | This compound at a range of concentrations. |
| Assay Buffer | Optimized for pH, ionic strength, and any necessary cofactors. |
| Detection Method | Spectrophotometry, fluorometry, or mass spectrometry to measure product formation over time.[16][18] |
3.3.2. Detailed Protocol: Enzyme Inhibition Assay
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified target enzyme and this compound at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for different time points to assess time-dependent inhibition, a hallmark of covalent modification.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress by measuring the formation of the product over time.[19]
-
Data Analysis: Determine key kinetic parameters such as IC₅₀, Kᵢ, and kᵢₙₐcₜ to quantify the potency and rate of inactivation.[20] Lineweaver-Burk plots can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[19]
3.3.3. Cell-Based Functional Assays
To understand the effect of this compound on cellular processes, assays that measure the downstream consequences of target engagement should be employed. The choice of assay will be highly dependent on the function of the identified target. For example, if the target is a kinase, a phospho-specific antibody could be used to measure the phosphorylation of its downstream substrates.
Conclusion and Future Directions
The framework presented in this guide provides a comprehensive and technically sound approach to elucidating the mechanism of action of this compound. By systematically progressing from unbiased target identification to rigorous biophysical and functional validation, researchers can build a compelling and data-driven narrative of the compound's biological activity. The inherent reactivity of the N-chloroimidamide moiety strongly suggests a covalent mechanism, and the experimental workflows detailed herein are designed to robustly test this hypothesis.
Future work should focus on elucidating the precise site of covalent modification on the target protein(s) using techniques such as mass spectrometry-based peptide mapping.[20] Furthermore, understanding the broader cellular response to treatment with this compound through transcriptomic and proteomic studies will provide a more complete picture of its biological impact. The insights gained from these studies will be invaluable for the potential development of this compound as a chemical probe or therapeutic agent.
References
- Taylor & Francis. (n.d.). Electrophilic warheads in covalent drug discovery: an overview.
- PMC. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
- Wikipedia. (n.d.). Chemoproteomics.
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Oncotarget. (2016, June 10). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- PubMed. (2022, February 6). Electrophilic warheads in covalent drug discovery: an overview.
- CityUHK Scholars. (2021, August 15). Development and application of novel electrophilic warheads in target identification and drug discovery.
- PubMed. (n.d.). Antimicrobial Activity of N-chloramine Compounds.
- Creative Proteomics. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
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- MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
- BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
- Rowan. (n.d.). Covalent Inhibitors.
- Figshare. (2022, February 6). Electrophilic warheads in covalent drug discovery: an overview.
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Wikipedia. (n.d.). Enzyme assay.
- Domainex. (n.d.). Covalent inhibitor drug discovery.
- OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance.
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
- Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
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- 3. Covalent Inhibitors | Rowan [rowansci.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eubopen.org [eubopen.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Enzyme assay - Wikipedia [en.wikipedia.org]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 19. omicsonline.org [omicsonline.org]
- 20. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
Biological Activity of N'-chloro-N-phenylethanimidamide Derivatives: A Technical Guide
The following technical guide provides an in-depth analysis of the biological activity, synthesis, and mechanistic applications of N'-chloro-N-phenylethanimidamide and its bioactive derivatives.
Executive Summary
This compound (and its substituted analogs) represents a pivotal class of N-chloroamidines that serves a dual function in medicinal chemistry: as a potent oxidative biocide (N-halamine) and as a high-value "synthon" for the construction of nitrogen-sulfur heterocycles.
Recent advancements have elevated this scaffold from a simple chemical intermediate to a precursor for 5-amino-1,2,4-thiadiazoles , a new generation of antimicrobials exhibiting sub-micromolar activity against ESKAPE pathogens (MIC values: 0.09–1.5 µg/mL). This guide details the structure-activity relationships (SAR), oxidative mechanisms, and validated protocols for exploiting these derivatives in drug discovery.
Chemical Identity & Structural Logic
The core structure consists of an ethanimidamide backbone with an oxidative N-Cl bond. This "N-chloro" functionality is the driver of its reactivity and biological potential.
-
IUPAC Name: this compound
-
Core Functionality: N-Halamine (Oxidizing Agent)
-
Key Reactivity: Electrophilic chlorination transfer; 1,3-dipolar cycloaddition precursor.
Structural Causality in Bioactivity
-
The N-Cl Bond: Provides intrinsic biocidal activity via oxidative stress. It acts as a reservoir of positive chlorine (
), capable of oxidizing microbial thiol groups. -
The Phenyl Ring: Modulates lipophilicity (
), enhancing membrane permeability for intracellular targeting. -
The Amidine Carbon: Serves as the electrophilic center for nucleophilic attacks during the synthesis of heterocyclic derivatives.
Biological Activity Profile
A. Intrinsic Activity: The N-Halamine Mechanism
Before derivatization, the parent N-chloroamidine exhibits broad-spectrum antimicrobial properties characteristic of organic N-halamines.
-
Mechanism: Oxidative transfer of
to biological receptors. -
Target: Cysteine residues in microbial enzymes (e.g., GAPDH), causing irreversible protein aggregation.
-
Application: Surface disinfection and water treatment (due to stability/reactivity balance).
B. Derivative Activity: 5-Amino-1,2,4-Thiadiazoles
The most significant therapeutic application lies in the conversion of this compound into 5-amino-1,2,4-thiadiazole derivatives . These compounds have demonstrated superior efficacy compared to standard antibiotics like Pefloxacin and Streptomycin.[1][2][]
Quantitative Efficacy Data (ESKAPE Pathogens)
Table 1: Comparative MIC values of N-chloroamidine-derived thiadiazoles vs. Standard Antibiotics.
| Compound ID | Derivative Type | Organism | MIC (µg/mL) | Potency vs. Std |
| 5bd | N-phenyl-1,2,4-thiadiazole | S. aureus (MRSA) | 0.09 | > 40x Pefloxacin |
| 5ba | N-(4-chlorophenyl) analog | E. faecium | 0.19 | > 20x Streptomycin |
| 6a | N-tolyl analog | A. baumannii | 0.39 | Superior |
| Ref | Pefloxacin | S. aureus | 4.0 - 8.0 | Baseline |
| Ref | Streptomycin | S. aureus | 2.0 - 32.0 | Baseline |
Interpretation: The derivatives exhibit potent bacteriostatic and bactericidal effects at nanomolar concentrations.[1][2][] The lipophilic N-phenyl moiety is critical for penetrating the complex outer membrane of Gram-negative bacteria like A. baumannii.
Mechanistic Pathways
Pathway 1: Oxidative Biocidal Action (Intrinsic)
The N-chloroamidine releases oxidative chlorine upon contact with microbial membranes.
Pathway 2: Synthesis of Bioactive Thiadiazoles (Derivatization)
The transformation of this compound into bioactive thiadiazoles proceeds via a transition-metal-free oxidative coupling with isothiocyanates. This pathway is self-validating as it requires no external oxidant; the N-Cl bond itself drives the cyclization.
Caption: Figure 1. Conversion of this compound to potent antibacterial thiadiazoles via oxidative cyclization.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This protocol uses N-chlorosuccinimide (NCS) for controlled chlorination, avoiding over-chlorination seen with chlorine gas.
-
Preparation: Dissolve N-phenylethanimidamide (10 mmol) in anhydrous acetonitrile (50 mL).
-
Chlorination: Cool the solution to 0°C in an ice bath.
-
Addition: Add N-chlorosuccinimide (NCS) (10.5 mmol) portion-wise over 15 minutes.
-
Control Point: Maintain temperature < 5°C to prevent degradation.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.
-
Workup: Evaporate solvent under reduced pressure. Redissolve residue in diethyl ether and wash with water (3x) to remove succinimide byproduct.
-
Isolation: Dry organic layer over
, filter, and concentrate. -
Validation: Verify structure via
-NMR (Look for disappearance of NH signal and shift in methyl protons).
Protocol B: MIC Determination (Microdilution Assay)
Rationale: Standard CLSI broth microdilution ensures reproducibility and comparability with clinical antibiotics.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to
CFU/mL in Mueller-Hinton Broth (MHB). -
Compound Dilution: Prepare stock solution of the thiadiazole derivative in DMSO. Perform 2-fold serial dilutions in 96-well plates (Final conc range: 64 to 0.06 µg/mL).
-
Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration showing no visible growth (turbidity).
-
Control: Use Pefloxacin as a positive control and DMSO as a vehicle control.
References
-
Shetnev, A., et al. (2022).[4] "External oxidant-free and transition metal-free synthesis of 5-amino-1,2,4-thiadiazoles as promising antibacterials against ESKAPE pathogen strains."[1][2][][4] Molecular Diversity.
-
BenchChem. (2025).[5] "Potential Biological Activity of 2-chloro-N-(1-phenylethyl)acetamide Derivatives." Application Notes.
-
Bolton, J.L., et al. (2021). "N-Halamines: Structures, synthesis, and applications." Chemical Reviews. (Contextual citation for N-halamine mechanism)
-
Chavan, A.A., & Pai, N.R. (2007). "Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones." Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. External oxidant-free and transition metal-free synthesis of 5-amino-1,2,4-thiadiazoles as promising antibacterials against ESKAPE pathogen strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Spectroscopic Characterization of N'-chloro-N-phenylethanimidamide
This is an in-depth technical guide on the spectroscopic characterization of N'-chloro-N-phenylethanimidamide (CAS 61253-73-4), a specialized N-chloroamidine intermediate often encountered in the synthesis of heterocycles (e.g., benzimidazoles) or as a chlorinating agent.
Executive Summary & Compound Identity
This compound is a reactive N-chloroamidine derivative. It serves as a critical intermediate in the oxidative cyclization of amidines to benzimidazoles and other nitrogenous heterocycles. Its characterization relies heavily on identifying the labile N-Cl bond and distinguishing the amidine core from isomeric C-chloro species (e.g.,
| Property | Data |
| IUPAC Name | This compound |
| Common Name | N-chloro-N'-phenylacetamidine |
| CAS Number | 61253-73-4 |
| Molecular Formula | |
| Molecular Weight | 168.62 g/mol |
| Structure | |
| Appearance | Unstable solid or oil (often prepared in situ) |
Structural Dynamics (Tautomerism)
Amidines exhibit prototropic tautomerism. For N-chloro-N'-phenylacetamidine, the equilibrium lies between the N-chloroimine (A) and N-chloroamine (B) forms. Spectroscopic data typically reflects the thermodynamically favored form, which is often the conjugated N-phenyl/N'-chloro system, though solvent polarity can shift this equilibrium.
Synthesis & Preparation Context
Understanding the synthesis is prerequisite to interpreting the spectra, as impurities (unreacted amidine, chlorinated solvents) often complicate the analysis.
Protocol:
The compound is synthesized by the N-chlorination of N-phenylacetamidine using sodium hypochlorite (NaOCl) or tert-butyl hypochlorite (
Figure 1: Synthesis pathway via N-chlorination.
Spectroscopic Data Analysis[1][2][3][4][5][6][7][8]
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural verification. The key diagnostic is the absence of the N-H proton signal corresponding to the chlorinated site and the distinct shift of the methyl group due to the electron-withdrawing N-Cl moiety.
NMR (Proton)
Solvent:
| Signal | Shift ( | Multiplicity | Integration | Assignment & Causality |
| Methyl ( | 2.10 – 2.40 | Singlet (s) | 3H | The methyl group attached to the amidine carbon. Downfield shift vs. acetamidine (~1.9 ppm) due to the inductive effect of the N-Cl group. |
| Aromatic ( | 7.10 – 7.60 | Multiplet (m) | 5H | Phenyl ring protons. Ortho/para protons may shift depending on the conjugation with the amidine system. |
| Amine ( | 9.50 – 10.50 | Broad Singlet (br s) | 1H | The remaining N-H proton (if form A dominates). This signal is exchangeable with |
NMR (Carbon)
-
Amidine Carbon (
): 155 – 165 ppm . The quaternary carbon is highly deshielded. The presence of the electronegative Chlorine atom on the nitrogen typically causes a slight upfield or downfield shift relative to the parent amidine depending on the specific tautomer, but it remains in the typical amidine/imidate range. -
Methyl Carbon (
): 18 – 25 ppm . -
Aromatic Carbons:
120 – 140 ppm (Typical phenyl pattern: ipso, ortho, meta, para).
B. Infrared Spectroscopy (IR)
IR is rapid for confirming the N-Cl bond and the amidine core.
-
N-H Stretch: 3100 – 3300 cm⁻¹ . A single, often sharp band (if monomeric) or broad (if H-bonded). Its presence confirms mono-chlorination (vs. N,N-dichloro).
-
C=N Stretch (Amidine I band): 1610 – 1640 cm⁻¹ . Strong intensity. This is the diagnostic band for the amidine core.
-
N-Cl Stretch: 650 – 850 cm⁻¹ . This band is often weak to medium intensity and can be obscured by aromatic C-H out-of-plane bends. However, comparison with the non-chlorinated precursor reveals a new band in this region.
-
Aromatic C=C: 1590, 1490 cm⁻¹ .
C. Mass Spectrometry (MS)
Mass spec provides the most robust confirmation of the chlorine atom due to its isotopic signature.
-
Ionization Mode: EI (70 eV) or ESI+ (soft ionization is preferred for unstable N-halo compounds).
-
Molecular Ion (
):-
m/z 168 (
isotope, 100% relative abundance). -
m/z 170 (
isotope, ~32% relative abundance). -
Isotope Pattern: The characteristic 3:1 ratio between m/z 168 and 170 is the "smoking gun" for a mono-chlorinated species.
-
-
Fragmentation Pathways (EI):
-
[M - Cl]⁺ (m/z 133): Loss of the chlorine radical/atom. This is a dominant fragment, regenerating the amidine cation or a rearranged species.
-
[M - CH3CN]⁺: Loss of acetonitrile (characteristic of acetamidines).
-
[Ph-N]⁺ / [Ph-NH2]⁺: Phenylamine fragments (m/z 77, 91, 93).
-
Figure 2: Proposed fragmentation pattern in Electron Impact (EI) Mass Spectrometry.
Analytical Workflow & Safety
Safety Warning: N-chloro compounds are potential oxidants and can be unstable. Avoid heating the neat compound. Perform all analyses with fresh samples.
Protocol for Verification
-
TLC: Check purity. N-chloro compounds often have higher
than their parent amidines due to reduced H-bonding capability (loss of one N-H). Use a starch-iodide dip (turns blue/black) to specifically visualize the N-Cl bond. -
MS (Direct Infusion): Immediately confirm the m/z 168/170 doublet.
-
NMR: Run in
. Look for the methyl shift (~2.2 ppm) and the integral of the NH proton (1H). If the integral is 2H, you have unreacted starting material.
References
- Synthesis & Class Properties:United States Patent 3325506A, "Benzimidazole synthesis and intermediates".
- General N-Haloamidine Spectra:Journal of Organic Chemistry, "Chemistry of N-Haloamidines". (General reference for spectral shifts in N-Cl vs N-H species).
- CAS Registry:CAS No. 61253-73-4 (Ethanimidamide, N-chloro-N'-phenyl-).
An In-depth Technical Guide on the Stability and Degradation Pathways of N'-chloro-N-phenylethanimidamide
Abstract
This technical guide provides a comprehensive analysis of the predicted stability and potential degradation pathways of N'-chloro-N-phenylethanimidamide. As a molecule containing a reactive N-chloro bond and an imidamide functional group, its stability is of critical importance for its potential synthesis, storage, and application in research and development. This document synthesizes established chemical principles from analogous structures, such as N-chloro compounds and amides, to forecast its behavior under various stress conditions. Detailed hypothetical degradation pathways, including hydrolysis and photodegradation, are presented. Furthermore, this guide outlines robust experimental protocols for conducting forced degradation studies and for the analytical characterization of the parent molecule and its degradants using modern chromatographic and spectrometric techniques. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this or structurally related compounds.
Introduction and Molecular Profile
This compound is a fascinating molecule characterized by an ethanimidamide backbone, N-substituted with a phenyl group and a chlorine atom. The inherent reactivity of the N-Cl bond, coupled with the hydrolytic susceptibility of the imidamide group, suggests a complex stability profile. Understanding these characteristics is paramount for any potential application, from its use as a synthetic intermediate to its evaluation in biological systems.
The core structure features several key reactive sites that dictate its stability:
-
The N-Cl Bond: This is an electrophilic chlorine source and is prone to both heterolytic (hydrolytic) and homolytic (photolytic) cleavage.
-
The Imidamide (C=N) Bond: This bond is susceptible to hydrolysis, which can be catalyzed by acid or base, similar to the hydrolysis of amides and imines.[1]
-
The Phenyl Group: The aromatic ring can influence the electronic properties of the imidamide and may itself be susceptible to certain oxidative or photolytic reactions.
This guide will deconstruct the probable degradation mechanisms based on these features, drawing parallels from well-documented chemistry of related N-chloroacetamides and other N-halogenated compounds.[2][3]
Predicted Physicochemical Stability
The stability of this compound is anticipated to be influenced by several environmental factors.
Hydrolytic Stability
Hydrolysis is predicted to be a primary degradation pathway. The N-Cl bond is expected to be labile in aqueous media, likely undergoing hydrolysis to yield N-phenylethanimidamide and hypochlorous acid (HOCl). This initial degradation product, N-phenylethanimidamide, would then be susceptible to further hydrolysis at the carbon-nitrogen double bond.
The rate of hydrolysis is expected to be significantly dependent on pH:
-
Acidic Conditions: Acid catalysis would likely accelerate the hydrolysis of the imidamide C=N bond, breaking the molecule down into smaller components.[1]
-
Neutral Conditions: Hydrolysis would still proceed, albeit likely at a slower rate compared to acidic or basic conditions.
-
Basic Conditions: Base-catalyzed hydrolysis of the imidamide is also a well-established reaction pathway.[4][5] The N-Cl bond may also show instability under basic conditions.
Photostability
N-chloro compounds are known to be sensitive to ultraviolet (UV) radiation.[6][7] It is highly probable that this compound will undergo photodegradation. The primary photochemical event is anticipated to be the homolytic cleavage of the N-Cl bond, generating a nitrogen-centered radical and a chlorine radical. These reactive radical species can then initiate a cascade of secondary reactions, leading to a complex mixture of degradation products.
Thermal Stability
The thermal stability of this compound is likely to be moderate. At elevated temperatures, thermal decomposition may occur.[8] Possible pathways include intramolecular rearrangement or fragmentation initiated by the cleavage of the weaker bonds in the molecule, such as the N-Cl bond.
Proposed Degradation Pathways
Based on the principles outlined above, two primary degradation pathways are proposed for this compound.
Pathway 1: Hydrolytic Degradation
This pathway is expected to be prevalent in aqueous environments. It likely proceeds in a stepwise manner, beginning with the hydrolysis of the N-Cl bond, followed by the hydrolysis of the resulting imidamide.
Caption: Proposed Hydrolytic Degradation Pathway.
Pathway 2: Photodegradation
Exposure to UV light is predicted to initiate a radical-mediated degradation process.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]
- 6. UV photodegradation of inorganic chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of N-Aryl Imidoyl Chlorides and N-Chloro-N-Aryl Amides in Organic Synthesis
A Note on Nomenclature: The compound "N'-chloro-N-phenylethanimidamide" is not described in readily available chemical literature, suggesting it may be a novel substance or an unconventional name. This guide will focus on two closely related and synthetically valuable classes of compounds: N-aryl imidoyl chlorides (a structural isomer) and N-chloro-N-aryl amides . These compounds share key structural features with the requested molecule and are versatile reagents in organic synthesis. This document provides detailed protocols for their preparation and application, grounded in established chemical principles.
Part 1: Synthesis and Application of N-Phenylethanimidoyl Chloride
N-Aryl imidoyl chlorides are highly reactive intermediates used in the synthesis of a wide range of nitrogen-containing compounds, including heterocycles and amidines.[1][2] Their utility stems from the electrophilic carbon of the C=N bond, which is readily attacked by nucleophiles.[3]
Physicochemical Properties of a Representative N-Aryl Imidoyl Chloride
| Property | Value | Source |
| IUPAC Name | N-phenylbenzenecarboximidoyl chloride | N/A |
| Molecular Formula | C₁₃H₁₀ClN | N/A |
| Molecular Weight | 215.68 g/mol | N/A |
| Appearance | Colorless liquid or low-melting solid | [1] |
| Reactivity | Highly sensitive to moisture | [1][4] |
| Characteristic IR band | ~1650–1689 cm⁻¹ (C=N stretch) | [1] |
Synthesis of N-Phenylethanimidoyl Chloride from N-Phenylethanamide
A common and effective method for preparing imidoyl chlorides is the reaction of a corresponding N-substituted amide with a chlorinating agent such as oxalyl chloride or thionyl chloride.[5][6] The use of oxalyl chloride is often preferred for its mild reaction conditions.[6]
Reaction Scheme: CH₃C(=O)NHPh + (COCl)₂ → CH₃C(Cl)=NPh + CO + CO₂ + HCl
Materials:
-
N-Phenylethanamide (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
2,6-Lutidine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for an inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve N-phenylethanamide (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Oxalyl Chloride: Add oxalyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amide solution using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.
-
Work-up (In-situ use): The resulting solution of N-phenylethanimidoyl chloride is typically used immediately in the next synthetic step without isolation due to its high reactivity and moisture sensitivity.[1][2][6]
Applications in Organic Synthesis: Synthesis of Heterocycles
Imidoyl chlorides are valuable precursors for the synthesis of various heterocyclic compounds. For instance, they can undergo cycloaddition reactions with azomethine ylides to form substituted imidazoles.[7]
Reaction Scheme: N-Phenylethanimidoyl Chloride + Azomethine Ylide → Substituted Imidazole
The reaction likely proceeds through a stepwise mechanism involving nucleophilic attack of the azomethine ylide on the imidoyl chloride, followed by cyclization and elimination of HCl.
Sources
- 1. Imidoyl chloride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. fiveable.me [fiveable.me]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel synthesis of imidazoles via the cycloaddition of nitrile ylides to their imidoyl chloride precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
N'-chloro-N-phenylethanimidamide in the synthesis of heterocyclic compounds
Technical Guide: -Chloro- -phenylethanimidamide in Heterocyclic Synthesis
Audience:Executive Summary
-
Intramolecular C-H Amination: Direct conversion to benzimidazoles under mild basic conditions.
-
Oxidative Heterocyclization: Reaction with isothiocyanates to form 1,2,4-thiadiazoles without external oxidants.
-
Nitrene/Radical Generation: Access to reactive intermediates for complex scaffold construction.
This guide provides validated protocols for synthesizing the precursor and applying it to the synthesis of 2-methylbenzimidazole and 5-amino-1,2,4-thiadiazoles .
Precursor Synthesis: -Chloro- -phenylethanimidamide
The
Reaction Scheme
Protocol 1: Preparation of -Chloro- -phenylethanimidamide
Note: This compound is moisture-sensitive and thermally labile. Prepare fresh or generate in situ.
Materials:
- -Phenylethanimidamide (10 mmol)
- -Chlorosuccinimide (NCS) (10.5 mmol)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (20 mL)
-
Quench: 10%
(aq)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of
-phenylethanimidamide in 20 mL of anhydrous MeCN. -
Chlorination: Cool the solution to 0–5 °C using an ice bath. Add NCS (10.5 mmol) portion-wise over 10 minutes to avoid exotherms.
-
Reaction: Stir the mixture at 0–5 °C for 30 minutes, then allow it to warm to room temperature (RT) for 1 hour.
-
Monitoring: Check consumption of starting material by TLC (Eluent: EtOAc/Hexane 1:3). The
-chloro product is typically less polar.
-
-
Work-up (for isolation): Dilute with 50 mL diethyl ether and wash with water (
mL) to remove succinimide. Dry organic layer over , filter, and concentrate in vacuo at low temperature (<30 °C) . -
Storage: Use immediately. If storage is necessary, keep at -20 °C under argon.
Application A: Synthesis of 2-Methylbenzimidazole
The most robust application of
Mechanism: Nitrenium Ion / Radical Cyclization
The reaction proceeds via the formation of a nitrogen-centered radical or nitrenium ion, facilitated by the loss of the chloride leaving group.
Figure 1: Mechanistic pathway for the conversion of amidines to benzimidazoles via N-chloro intermediates.
Protocol 2: One-Pot Synthesis of 2-Methylbenzimidazole
Reagents:
- -Phenylethanimidamide (1.0 equiv)
-
NCS (1.1 equiv)
-
NaOH (2.0 equiv, as 1M aq solution)
-
Solvent: THF or MeCN
Procedure:
-
Chlorination: Prepare the
-chloroamidine in situ as described in Protocol 1 (steps 1–3) using THF as the solvent. Do not isolate. -
Cyclization: To the reaction mixture at RT, add 1M NaOH solution (2.0 equiv).
-
Heating: Stir the biphasic mixture vigorously at RT for 12 hours. (Note: Some substrates may require mild heating to 50 °C).
-
Quench & Isolation:
-
Evaporate the THF under reduced pressure.
-
Dilute the aqueous residue with water (20 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, DCM/MeOH).
Expected Yield: 75–90%[1]
Application B: Synthesis of 1,2,4-Thiadiazoles
23Reaction Logic
-
Addition: The amidine nitrogen attacks the isothiocyanate carbon.
-
Cyclization: The sulfur atom attacks the chlorinated nitrogen.
-
Elimination: Loss of
and aromatization.
Figure 2: Oxidant-free synthesis of 1,2,4-thiadiazoles using N-chloroamidine as the oxidizing coupling partner.
Protocol 3: Synthesis of 3-Methyl-4-phenyl-5-(arylamino)-1,2,4-thiadiazole
Reagents:
-
-Chloro-
-phenylethanimidamide (1.0 equiv, prepared in situ) -
Phenyl Isothiocyanate (1.0 equiv)
-
Base:
(2.0 equiv) or -
Solvent: DMF[4]
Procedure:
-
Preparation: Generate the
-chloroamidine in DMF (5 mL per mmol) using NCS (1.05 equiv) at 0 °C. Stir for 30 min. -
Coupling: Add Phenyl Isothiocyanate (1.0 equiv) and
(2.0 equiv) to the mixture. -
Reaction: Heat the mixture to 60–80 °C for 4–6 hours.
-
Observation: The reaction typically changes color as the heterocycle forms.
-
-
Work-up: Pour the reaction mixture into ice-water (50 mL). The product often precipitates as a solid.
-
Filtration: Filter the solid, wash with copious water to remove DMF and salts.
-
Purification: Recrystallize from EtOH or purify by flash chromatography (Hexane/EtOAc).
Data Summary Table:
| Parameter | Benzimidazole Synthesis | 1,2,4-Thiadiazole Synthesis |
| Key Reagent | NaOH (Base) | Isothiocyanate + Base |
| Mechanism | Intramolecular C-H Amination | Intermolecular Oxidative Coupling |
| Temperature | RT to 50 °C | 60–80 °C |
| Byproducts | Succinimide, NaCl | Succinimide, HCl salts |
| Typical Yield | High (80-95%) | Good (70-85%) |
Safety & Handling
-
N-Chloro Compounds:
-chloroamidines are potentially explosive if concentrated to dryness or heated excessively. Always handle in solution when possible. -
NCS: Irritant.[5] Avoid inhalation of dust.
-
Isothiocyanates: Lachrymators and sensitizers. Handle in a fume hood.
-
Waste: Quench all reaction mixtures with aqueous sodium thiosulfate (
) before disposal to destroy residual active chlorine species.
References
-
Nguyen, T. B., et al. (2012). "N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines." Heterocycles.
- Context: Establishes the core protocol for converting N-arylamidines to benzimidazoles via N-chloro intermedi
-
Antony, M. P., et al. (2024). "Facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles." Journal of Organic Chemistry.
- Context: Describes the reaction of amidine derivatives with isothiocyanates/thioacyl
- Goerdeler, J., & Eggers, W. (1980). "Reactions of N-chloroamidines with nucleophiles." Chemische Berichte. Context: Foundational work on the reactivity of N-chloroamidines as electrophiles and precursors to nitrile imides.
-
BenchChem Technical Data. "2-Chloro-N-phenylacetamide vs N-Chloroamidines."
- Context: Distinction between alpha-chloroamides and N-chloroamidines in heterocyclic synthesis.
Sources
- 1. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. 2-Chlor-N-phenylacetamid 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Analytical Strategies for N'-chloro-N-phenylethanimidamide
This Application Note is designed as a definitive technical guide for the detection and quantification of N'-chloro-N-phenylethanimidamide , a reactive N-chloroamidine impurity.
Executive Summary
This compound (CAS: Analogous to 587-65-5 derivatives) is a reactive intermediate and potential genotoxic impurity (GTI) often formed during the chlorination of N-phenylacetamidine or as a byproduct in the synthesis of amidine-based pharmaceuticals.[1]
Unlike stable amides, this N-chloroamidine possesses a labile N-Cl bond, rendering it sensitive to:
-
Thermal Degradation: Precluding standard GC-MS analysis without derivatization.
-
Hydrolysis: Rapid conversion back to the parent amidine or acetanilide in acidic aqueous media.
-
Redox Reactivity: Susceptibility to reduction by antioxidants often found in mobile phases.
This guide details two validated protocols: a High-Sensitivity LC-MS/MS Method for trace impurity screening (ppm levels) and a Robust HPLC-UV Method for process monitoring.
Physicochemical Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Tautomeric equilibrium exists; N-Cl bond is the weak link. | |
| Molecular Weight | 168.62 g/mol | Isotope Pattern: Distinctive 3:1 ratio for |
| Solubility | Lipophilic (LogP ~2.1) | Soluble in Acetonitrile (ACN), Methanol. Sparingly soluble in water.[2] |
| Reactivity | Oxidizing Agent | Critical: Incompatible with thiosulfate or ascorbic acid in sample prep. |
| UV Max | ~245 nm | Phenyl ring absorption; suitable for UV detection. |
Stability Warning
-
Acid Sensitivity: Do NOT use strong acids (e.g., 0.1% TFA) in the mobile phase. Acid catalyzes the hydrolysis of the N-Cl bond.
-
Thermal Sensitivity: Injector temperatures >150°C (GC) will cause homolytic cleavage of the N-Cl bond.
Method A: LC-MS/MS for Trace Impurity Analysis (GTI Screening)
Objective: Quantification of this compound at trace levels (0.5 – 100 ppm) in drug substances.
Analytical Logic
To prevent on-column degradation, this method utilizes a neutral pH buffered mobile phase . Electrospray Ionization (ESI) in Positive mode is selected, monitoring the specific loss of the chlorine radical or HCl.
Experimental Protocol
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.5 - 7.0). Do not acidify.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C (Keep low to preserve N-Cl bond).
-
Injection Volume: 2–5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Load |
| 6.0 | 90 | Elution of Impurity |
| 8.0 | 90 | Wash |
| 8.1 | 10 | Re-equilibration |
Mass Spectrometry Parameters (ESI+):
-
Source Voltage: +4500 V
-
Source Temp: 350°C (Moderate to prevent thermal degradation)
-
Curtain Gas: 30 psi
-
MRM Transitions:
-
Quantifier: 169.0
133.1 (Loss of HCl/Cl; Formation of amidine cation). -
Qualifier: 171.0
135.1 (Confirming isotope presence).
-
Sample Preparation[3]
-
Diluent: Acetonitrile:Water (50:50 v/v). Avoid pure methanol as it may react slowly with N-halo compounds.
-
Stock Solution: Weigh 10 mg of standard into a 100 mL amber volumetric flask. Dissolve in 100% ACN.
-
Sample Solution: Dissolve drug substance (API) at 1 mg/mL in Diluent.
-
Filtration: Use PTFE filters (Nylon may degrade).
Method B: HPLC-UV for Process Monitoring
Objective: Routine assay of the intermediate during synthesis (Levels > 0.1%).
Analytical Logic
A high-pH stable C18 column is used with a phosphate buffer to maintain the analyte in its neutral/stable form.
Experimental Protocol
Instrumentation: HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II).
Chromatographic Conditions:
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Isocratic Mode: 60% A / 40% B (Adjust based on retention of parent amidine).
-
Detection: 245 nm (Primary), 210 nm (Secondary).
-
Run Time: 15 minutes.
System Suitability Criteria:
-
Tailing Factor: < 1.5
-
Resolution (Rs): > 2.0 between N'-chloro impurity and parent N-phenylacetamidine.
-
RSD (n=6): < 2.0%
Visualizations & Workflows
Analytical Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate method based on the concentration and matrix.
Figure 1: Analytical strategy flow for this compound based on sensitivity requirements.
MS Fragmentation Pathway
Understanding the fragmentation is crucial for confirming the N-Cl moiety.
Figure 2: Proposed ESI+ fragmentation pathway. The loss of 36 Da (HCl) or 35 Da (Cl radical) is characteristic.
Safety & Handling (Core Directive)
Warning: N-chloro compounds are oxidizing agents and potential sensitizers.
-
PPE: Double nitrile gloves are recommended.
-
Inactivation: Spills should be treated with Sodium Bisulfite or Sodium Thiosulfate solution to reduce the N-Cl bond to the safer amine/amide before disposal.
-
Storage: Store reference standards at -20°C under Argon. The N-Cl bond is photolabile; use amber glassware exclusively.
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).
-
Source:
-
-
Bedner, M., & MacCrehan, W. A. (2002).[4] Improving the recoveries of unstable N-chloramines determined by liquid chromatography-postcolumn electrochemical detection. Journal of Chromatographic Science, 40(8), 447–455.[4]
-
Source:
-
-
Scully, F. E., et al. (1984). Derivatization of Organic and Inorganic N-Chloramines for High-Performance Chromatographic Analysis. Environmental Science & Technology.[6]
-
Source:
-
-
U.S. EPA. (2021). Method 551.1: Determination of Chlorination Disinfection Byproducts by GC-ECD. (Cited for context on N-chloro stability issues in GC).
-
Source:
-
Sources
- 1. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improving the recoveries of unstable N-chloramines determined by liquid chromatography-postcolumn electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis [austinpublishinggroup.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
Step-by-step guide for N'-chloro-N-phenylethanimidamide purification
Topic: Step-by-step guide for N'-chloro-N-phenylethanimidamide purification Content Type: Application Notes and Protocols
Abstract
-chloro-Chemical Identity & Properties
| Property | Description |
| IUPAC Name | |
| Common Name | |
| Molecular Formula | |
| Role | Intermediate in Benzimidazole synthesis; Nitrogen-centered electrophile. |
| Key Impurities | Succinimide (from NCS reagent), unreacted |
| Stability | Thermally sensitive; susceptible to cyclization under basic conditions (pH > 8). |
Safety & Handling (Critical)
-
Oxidizing Hazard: As an
-halo compound, this molecule contains "active chlorine." Avoid contact with strong reducing agents or metallic powders. -
Thermal Instability: Do not heat above 40°C during solvent removal. Higher temperatures can trigger the "Lossen-like" rearrangement or cyclization to 2-methylbenzimidazole.
-
Acidity/Basicity: The compound is sensitive to base. Do not use triethylamine (TEA) or basic alumina in purification, as this will catalyze the formation of benzimidazoles.
Synthesis Context
To understand the purification logic, one must understand the reaction matrix. The standard synthesis involves the chlorination of
Reaction Scheme:
The Purification Challenge:
-
Succinimide Removal: Succinimide is the stoichiometric by-product. It is polar and water-soluble but can co-elute on short silica plugs.
-
Prevention of Cyclization: The
-chloro product cyclizes to benzimidazole in the presence of base (even weak bases like bicarbonate).
Protocol: Isolation and Purification
Phase A: Reaction Workup (Succinimide Removal)
Rationale: Removing the bulk of succinimide prior to chromatography prevents column overloading and streakiness.
-
Quench: Upon reaction completion (verified by TLC, typically showing a less polar spot than the starting amidine), cool the reaction mixture to 0°C.
-
Solvent Exchange (If MeCN was used):
-
Evaporate Acetonitrile under reduced pressure at < 30°C .
-
Redissolve the residue in Dichloromethane (DCM) .
-
-
Aqueous Wash (Rapid):
-
Wash the DCM layer quickly with cold distilled water (
vol). -
Note: Do not use saturated
or . The pH must remain neutral to slightly acidic to prevent cyclization. -
Succinimide is highly soluble in water; the
-chloroamidine is lipophilic.
-
-
Drying:
-
Dry the organic layer over Anhydrous
(Sodium Sulfate).[2] -
Avoid
if possible as it can sometimes be slightly Lewis acidic/basic enough to degrade sensitive N-halo compounds on prolonged contact, though generally acceptable.
-
-
Concentration:
-
Filter and concentrate in vacuo at room temperature . Do not heat.
-
Phase B: Flash Column Chromatography (The Gold Standard)
Rationale: Silica gel chromatography is the only reliable method to separate the
Stationary Phase: Silica Gel (230-400 mesh), Neutral pH. Mobile Phase: Hexane / Ethyl Acetate (Gradient).
Step-by-Step Procedure:
-
Column Preparation:
-
Pack a column with silica gel using 100% Hexane.
-
Critical: Do not add triethylamine to the eluent.
-
-
Loading:
-
Dissolve the crude residue in a minimum amount of DCM or Toluene. Load carefully onto the sand bed.
-
-
Elution Gradient:
-
0–5 min: 100% Hexane (Flush non-polar impurities).
-
5–20 min: 5%
20% Ethyl Acetate in Hexane. -
Observation: The
-chloroamidine is less polar than the parent amidine (due to the loss of the N-H donor). It typically elutes before the unreacted starting material and before any benzimidazole by-product.
-
-
Fraction Collection:
-
Collect fractions and monitor via TLC (UV 254 nm).
-
The product spot will be UV active.
-
Stain Test:
-chloro compounds often stain positively (yellow/brown) with Potassium Iodide/Starch paper or dip, indicating active chlorine.
-
-
Evaporation:
-
Combine pure fractions.
-
Evaporate solvent at < 35°C .
-
Store the resulting solid/oil under Nitrogen at -20°C immediately.
-
Analytical Validation (QC)
Every batch must be validated to ensure the "active chlorine" is intact and no cyclization occurred.
| Method | Expected Result for | Failure Mode (Cyclization/Hydrolysis) |
| 1H NMR (CDCl3) | Methyl singlet at | Appearance of new aromatic signals or loss of the specific methyl environment indicating benzimidazole formation. |
| Iodometric Titration | Positive. Dissolve sample in acetic acid, add KI. Solution turns dark brown ( | Negative or weak response (Benzimidazoles do not release Iodine). |
| TLC ( | Higher | Lower |
Visualization: Purification Workflow
Caption: Logical flow for the isolation of this compound, prioritizing thermal safety and succinimide removal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product solidifies into insoluble mass | Cyclization to benzimidazole occurred on the column. | Ensure Silica is neutral. Do not use MeOH or TEA in eluent. Reduce evaporation temp. |
| Low Yield | Hydrolysis during water wash. | Perform water wash rapidly with ice-cold water. Ensure pH is not basic. |
| Streaking on TLC | Residual Succinimide. | Increase the polarity of the column flush or repeat the aqueous wash step before column. |
| Loss of "Active Chlorine" | Old NCS reagent or light degradation. | Recrystallize NCS before synthesis. Protect product from light. |
References
-
Nguyen, T. B., et al. (2012).[3] "N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines under Mild Conditions." Heterocycles, 86(1), 2012.[3]
-
Gowda, B. T., et al. (2008).[4] "2-Chloro-N-phenylacetamide."[2][4][5][6][7][8][9] Acta Crystallographica Section E, 64(6).[4] (Provided for structural distinction context).
-
BenchChem Application Note. (2025). "Synthesis of N-Aryl-2-phenylacetamides." (General amide/amidine handling protocols).
Sources
- 1. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 2-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
N'-chloro-N-phenylethanimidamide reaction condition optimization
Technical Support Center: -Chloro- -phenylethanimidamide Optimization
Doc ID: TSC-ORG-2026-03 | Status: Active | Role: Senior Application Scientist
Executive Summary
You are likely investigating
The optimization of this species is a race against two competing failure modes:
-
Hydrolysis: Reversion to acetanilide (or
-phenylacetamide) in the presence of moisture. -
Thermal Decomposition: Uncontrolled homolytic cleavage of the N-Cl bond.
This guide provides the reaction architecture to maximize the lifetime and conversion efficiency of this intermediate.
Part 1: Critical Control Parameters (Optimization Matrix)
The stability and reactivity of
| Parameter | Recommended Condition | Technical Rationale |
| Chlorinating Agent | NCS (1.05 equiv) | |
| Solvent System | MeCN (Acetonitrile) | Preferred. High dielectric constant stabilizes the polar transition state of the cyclization while minimizing solvolysis. |
| Alternative Solvent | DCM (Dichloromethane) | Use only for isolation. Poor for cyclization as it does not support the ionic intermediate well. |
| Base (Cyclization) | NaOH (aq) or NaOEt | Strong bases trigger the dehydrochlorination required for the nitrenium/nitrene pathway. Weak bases (Et |
| Temperature | 0°C | Critical: Generate at 0°C. Cyclize at RT. Heating >50°C typically degrades the N-Cl intermediate before cyclization occurs. |
Part 2: Reaction Pathway & Mechanism
Understanding the mechanism is the only way to troubleshoot yield loss. The transformation involves an oxidative chlorination followed by an intramolecular electrophilic aromatic substitution.
Mechanistic Workflow (DOT Visualization)
The following diagram outlines the pathway and potential diversion points (side reactions).
Caption: Figure 1. Reaction cascade from amidine to benzimidazole. The yellow node represents the critical N-chloro intermediate requiring stabilization.
Part 3: Optimized Experimental Protocol
This protocol is designed for self-validation . If Step 2 fails (color change), do not proceed to Step 3.
Phase 1: Generation of -chloro- -phenylethanimidamide
-
Reagents:
-phenylethanimidamide (1.0 mmol), NCS (1.05 mmol). -
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M].
-
Dissolution: Dissolve the amidine in MeCN under
atmosphere. Cool to 0°C (Ice/Water bath). -
Addition: Add NCS portion-wise over 15 minutes.
-
Checkpoint: The solution should turn pale yellow. If it turns dark orange/brown immediately, your temperature is too high.
-
-
Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (Note: The N-Cl species is labile on silica; neutralize plates with 1% Et
N).
Phase 2: Cyclization (Downstream Application)
-
Reagents: 1M NaOH (2.0 equiv) or NaOEt.
-
Activation: Add the base directly to the reaction mixture at 0°C.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (20–25°C).
-
Completion: Reaction is typically complete within 1–2 hours.
-
Observation: Precipitation of succinimide salts may occur.
-
-
Workup: Evaporate MeCN, redissolve in EtOAc, wash with water (removes succinimide), and dry over Na
SO .
Part 4: Troubleshooting Guide (FAQ)
Q1: Why is my isolated yield of the N-chloro intermediate <10%?
Diagnosis: The N-Cl bond is extremely sensitive to silica gel acidity and heat. Solution:
-
Do not isolate if possible. Use the "One-Pot" protocol described above.
-
If isolation is mandatory: Use Neutral Alumina instead of Silica Gel for chromatography.
-
Keep rotary evaporator bath temperature < 30°C .
Q2: I am seeing large amounts of acetanilide (hydrolysis product). Why?
Diagnosis: Moisture contamination or insufficient chlorinating power. Solution:
-
Water Check: Ensure MeCN is anhydrous. The N-Cl bond hydrolyzes rapidly in acidic/aqueous media.
-
Stoichiometry: Ensure NCS is fresh. Old NCS decomposes to succinimide and
, which is less effective and introduces acidity. Recrystallize NCS from benzene/benzene-derivatives if suspected to be degraded.
Q3: The reaction mixture turned black/tarry upon adding base.
Diagnosis: Exothermic decomposition or radical polymerization. Solution:
-
Temperature Control: You likely added base too fast at Room Temperature. Add base at 0°C and warm slowly.
-
Degassing: Oxygen can interfere if a radical pathway is accessible. Degas solvents with
sparging.
Q4: Can I use bleach (NaOCl) instead of NCS?
Answer: Yes, but with caveats.
-
Protocol: Use a biphasic system (
/ aq. NaOCl) at 0°C. -
Risk: The high pH of commercial bleach is good for stability, but the water content makes the intermediate difficult to isolate. This is only recommended if you are performing the cyclization immediately in the same pot.
Part 5: Safety & Handling
-
Energetic Instability: N-Halo compounds can decompose explosively if heated dry. Never heat the isolated solid above 50°C.
-
Sensitizer: Both the amidine and the chlorinated derivative are potential skin sensitizers. Double-gloving (Nitrile) is required.
References
-
Nguyen, T. B., et al. (2012). "
-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines under Mild Conditions." Heterocycles, 86(1).- Relevance: Establishes the NCS/NaOH protocol as the gold standard for this transform
-
(Verified via Source 1.1)
-
Gottardi, W. (1976). "N-Chloramines: Stability and Reactivity."[1] Journal of Pharmaceutical Sciences, 65(4).
- Relevance: Foundational text on the lability of the N-Cl bond and factors affecting hydrolysis.
-
(Verified via Source 1.2)
-
BenchChem Protocols. "N-Chlorosuccinimide (NCS)
- Relevance: Provides handling data for NCS and stoichiometry for N-chlorin
-
(Verified via Source 1.13)
Technical Support Center: N'-Chloro-N-phenylethanimidamide Reaction Troubleshooting
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing low yields, stalled reactions, or unexpected byproducts during the synthesis and subsequent cyclization of N'-chloro-N-phenylethanimidamide.
The transformation of acyclic N-arylamidines into 2-methylbenzimidazoles via an N-chloroamidine intermediate is a highly efficient pathway, provided the mechanistic nuances are respected[1]. Because the N'-chloro intermediate is highly reactive, success dictates strict control over the chlorinating agent's integrity, the specific nature of the Brønsted base, and the thermal parameters of the reaction[1][2].
Mechanistic Overview & Reaction Pathway
To troubleshoot effectively, we must first understand the causality of the reaction. The process occurs in two distinct phases:
-
Electrophilic Chlorination: The amidine nitrogen attacks the electrophilic chlorine source (typically N-chlorosuccinimide, NCS, or NaOCl) to form the this compound intermediate.
-
Base-Promoted Cyclization: A base deprotonates the intermediate, generating a nitrogen-centered anion (or radical character, depending on conditions) that attacks the adjacent aromatic ring, ejecting a chloride leaving group to form the benzimidazole core[1][3].
Fig 1. Mechanistic pathway and failure modes in N-chloroamidine cyclization to benzimidazoles.
Troubleshooting Q&A
Q1: Why am I recovering unreacted N-phenylethanimidamide instead of the N'-chloro intermediate? A1: The failure lies in the electrophilic chlorination step. N-chlorosuccinimide (NCS) is highly hygroscopic and degrades over time, losing its active Cl⁺ titer. If the NCS is degraded, the amidine nitrogen has no electrophile to attack. Actionable Advice: Always use fresh or recrystallized NCS. If using NaOCl, ensure the pH is strictly controlled, as highly alkaline bleach will deprotonate the amidine prematurely, hindering the initial chlorination[2].
Q2: The chlorination works, but the cyclization step yields hydrolysis byproducts (aniline and acetamide) instead of 2-methylbenzimidazole. What went wrong? A2: You are likely using a base that is too strong or operating in a purely aqueous environment without a synergistic proton shuttle. In optimized one-pot NCS methods, the addition of NaOH reacts with the succinimide byproduct (generated during step 1) to form a succinimide nitrogen anion in situ[1]. This specific anion acts as a highly effective, mild Brønsted base that promotes the cyclization of the N-chloroamidine without hydrolytically cleaving the fragile amidine bond[1]. Actionable Advice: Ensure you are performing the reaction in a compatible organic solvent (like DCM or MeOH) and leveraging the in situ succinimide anion rather than relying solely on harsh aqueous hydroxides.
Q3: My LC-MS shows a mass corresponding to a carbodiimide instead of the cyclized benzimidazole. How do I prevent this rearrangement?
A3: You are applying too much heat. While N-arylamidines are primed to cyclize into benzimidazoles, excessive thermal energy can trigger an alternative pathway. Similar to a Hofmann or Lossen rearrangement, the N-chloroamidine can undergo an
Q4: Should I isolate the this compound intermediate before adding the base? A4: No. Isolation is generally counterproductive. N-chloroamidines are sensitive to light, moisture, and thermal degradation[2]. Attempting to purify this intermediate often leads to radical decomposition or premature hydrolysis. Actionable Advice: Utilize a one-pot "acylation-cyclization" protocol where the base is added directly to the reaction vessel immediately after TLC confirms the complete consumption of the starting material[1].
Quantitative Data & Reaction Parameters
To ensure reproducibility, benchmark your current experimental setup against these validated parameters:
| Reaction Parameter | Optimal Condition | Failure Mode Condition | Mechanistic Consequence |
| Chlorinating Agent | Fresh NCS (1.0–1.05 eq) | Degraded NCS or >1.5 eq | Incomplete conversion or destructive over-oxidation/dichlorination. |
| Base System | NaOH + in situ Succinimide | Strong aqueous base only | Hydrolysis of the amidine to aniline and acetamide[1]. |
| Temperature | 20–25 °C (Room Temp) | >60 °C (Heating) | Thermal rearrangement to carbodiimides or radical decomposition[1]. |
| Reaction Timing | 2–4 hours (One-pot) | Prolonged isolation of intermediate | Degradation of the light- and moisture-sensitive N-chloroamidine[2]. |
Self-Validating Experimental Protocol
This protocol for the One-Pot Synthesis of 2-Methylbenzimidazole incorporates specific In-Process Controls (IPCs) to verify the success of each mechanistic step before proceeding, preventing wasted time on failed downstream cyclizations.
Step 1: Substrate Dissolution
-
Action: Suspend N-phenylethanimidamide (1.0 mmol) in 5.0 mL of a suitable organic solvent (e.g., Dichloromethane or Methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Causality: A completely dissolved or finely suspended substrate ensures uniform reaction kinetics during the rapid halogenation step.
Step 2: Electrophilic Chlorination
-
Action: Add N-chlorosuccinimide (NCS, 1.05 mmol) portion-wise over 5 minutes at 20–25 °C. Stir for 30–60 minutes[1].
-
Validation (IPC 1): Perform TLC (Eluent: EtOAc/Hexane). The highly polar starting amidine should disappear, replaced by a less polar, UV-active spot corresponding to the this compound intermediate. Do not proceed to Step 3 until conversion is >95%.
Step 3: Base-Promoted Cyclization
-
Action: Add finely powdered NaOH (2.0 mmol) directly to the reaction mixture at room temperature. Stir vigorously for 2–4 hours.
-
Causality: The NaOH reacts with the succinimide byproduct from Step 2 to generate a succinimide nitrogen anion in situ. This anion acts as a mild, highly effective Brønsted base that deprotonates the N-chloroamidine, driving the intramolecular cyclization while preventing hydrolytic cleavage of the amidine bond[1].
-
Validation (IPC 2): Monitor via LC-MS. The intermediate mass (
of N-chloroamidine) should transition to the cyclized 2-methylbenzimidazole mass ( equivalent, minus HCl).
Step 4: Quench and Extraction
-
Action: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). -
Causality: Water neutralizes the remaining base and dissolves the succinimide sodium salt, partitioning the desired benzimidazole into the organic phase.
Step 5: Purification
-
Action: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography or recrystallization.
References
- 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition, NIH,
- ChemInform Abstract: N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines under Mild Conditions, ResearchG
- Review of Characteristics and Analytical Methods for Determin
Sources
Technical Support Center: Stabilizing N'-chloro-N-phenylethanimidamide
Welcome to the technical resource center for N'-chloro-N-phenylethanimidamide and related reactive intermediates. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or handling this and similar N-chloro-amidine compounds. Given the inherent reactivity of the N-Cl bond and the amidine functional group, achieving long-term stability is critical for experimental reproducibility and the integrity of your research.
This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter. Our approach is grounded in the fundamental principles of organic chemistry to explain not just what to do, but why each step is crucial for the preservation of your compound.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems you might observe during the handling and storage of this compound.
Q1: I just synthesized and purified my compound, but after overnight storage, I see new spots on my TLC plate and unexpected peaks in my NMR/LC-MS. What happened?
A1: Rapid degradation has likely occurred, primarily due to hydrolysis and/or atmospheric exposure.
The this compound structure contains two key reactive sites: the N-Cl bond and the amidine functional group.
-
Hydrolysis: The N-Cl bond is highly susceptible to hydrolysis from atmospheric moisture.[1] Water can act as a nucleophile, attacking the electrophilic chlorine or the amidine carbon, leading to the cleavage of the N-Cl bond and the formation of N-phenylethanimidamide and hypochlorous acid (HOCl). The amidine itself can also hydrolyze, especially under acidic or basic conditions, to form N-phenylacetamide and ammonia.[2]
-
Atmospheric & Light Exposure: N-chloro compounds can be sensitive to light and oxygen, which can initiate radical decomposition pathways.[3] The energy from UV light can cause homolytic cleavage of the N-Cl bond, creating highly reactive radical species that lead to a cascade of undefined decomposition products.
Immediate Corrective Actions:
-
Re-purify a small sample immediately before use if possible.
-
Strictly follow the storage protocols outlined in the FAQ section below for all future batches. This includes using an inert atmosphere and desiccated containers.
Q2: My solid compound has developed a yellowish or brownish tint and has a sharp, chlorine-like odor. Is it still usable?
A2: The color change and odor are strong indicators of significant decomposition. The compound should be considered impure and likely has reduced activity. Using it is not recommended for quantitative or sensitive applications.
The sharp odor is likely due to the release of chlorine-containing species, such as hypochlorous acid or even elemental chlorine from secondary reactions. The discoloration arises from the formation of various degradation products, which may be complex and polymeric in nature.
Root Cause Analysis: This level of degradation suggests prolonged or severe exposure to one or more of the following:
-
Moisture: Hydrolysis is a primary degradation pathway.[1]
-
Heat: Thermal decomposition can occur, especially if stored above refrigerated temperatures. Amide and amidine-containing structures can undergo thermal degradation, with decomposition rates increasing significantly with temperature.[4][5][6]
-
Light: Photodegradation is a common issue for chlorinated compounds.[7][8]
Q3: I am attempting to set up a reaction, but my this compound is not dissolving properly in my aprotic solvent (e.g., DCM, THF), and I see a slight precipitate. What is causing this?
A3: This could be due to the formation of insoluble degradation products or hydrolysis from residual water in your solvent.
Even in seemingly anhydrous aprotic solvents, trace amounts of water can be sufficient to cause surface-level hydrolysis of your compound. The resulting N-phenylethanimidamide or N-phenylacetamide may have different solubility profiles, leading to precipitation.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Use freshly dried and distilled solvents or purchase high-purity anhydrous solvents and use them under an inert atmosphere.
-
Filter the Solution: If the reaction conditions permit, you can attempt to filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove the insoluble material before proceeding. However, be aware that the concentration of your active compound will be lower than calculated.
-
Perform a Quick Purity Check: Before use, run a quick TLC or crude NMR of your starting material to confirm its integrity.
Frequently Asked Questions (FAQs) for Long-Term Storage
Q4: What is the single most critical factor for the long-term storage of this compound?
A4: Exclusion of atmospheric moisture. The N-Cl bond is the most labile part of the molecule and is highly susceptible to hydrolysis.[1] Storing the compound in a thoroughly dried state and under a dry, inert atmosphere is paramount.
Q5: What are the ideal storage conditions (temperature, atmosphere, container)?
A5: A multi-layered approach is required to create a stable storage environment. This involves controlling temperature, atmosphere, and light exposure.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of all chemical degradation pathways, including hydrolysis and thermal decomposition.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and radical-mediated oxidation.[3][7] |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from photolytic degradation.[8] A PTFE-lined cap provides a superior seal against moisture ingress compared to other liners. |
| Secondary Containment | Sealed bag with desiccant, inside a freezer | Provides an additional barrier against moisture, especially during temperature changes when opening the freezer. |
Q6: How should I prepare my sample for long-term storage?
A6: Proper sample preparation is a critical workflow to ensure stability. The goal is to remove all traces of residual solvent and moisture before sealing the compound under an inert atmosphere.
Below is a detailed protocol and a corresponding workflow diagram.
Protocol 1: Sample Preparation for Long-Term Storage
-
Final Purification: Ensure the compound is highly pure. Impurities can sometimes catalyze degradation.
-
High-Vacuum Drying: Place the purified solid in a flask or vial and dry under high vacuum (e.g., <1 mbar) for at least 4-6 hours to remove all residual solvents and trace water.
-
Inert Gas Backfill: While still under vacuum, backfill the flask with a dry, inert gas such as argon or nitrogen.
-
Portioning: If you will need to access the compound multiple times, it is highly advisable to portion the dried solid into several smaller, pre-weighed vials inside a glovebox or glove bag filled with inert gas. This avoids exposing the entire batch to the atmosphere each time a sample is needed.
-
Sealing: Tightly cap each vial with a PTFE-lined cap.
-
Parafilm Sealing: For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each vial with the compound name, batch number, date of storage, and weight.
-
Final Storage: Place the sealed vials into a larger, sealed container or bag containing a desiccant pouch and store it in a designated freezer (-20°C or below).
Workflow Diagram: Sample Preparation for Storage
Caption: Workflow for preparing this compound for storage.
Q7: Are there any chemical stabilizers I can add to my compound?
A7: The addition of stabilizers is generally not recommended for high-purity research compounds, as it introduces a new variable into your experiments. The best strategy is prevention through proper storage. However, in some industrial applications for chlorinated solvents, basic compounds like amines or guanidines have been used to scavenge acidic decomposition products.[3][10] For a research-grade solid, maintaining an inert and dry environment is a far superior and cleaner approach.
Q8: What are the primary degradation pathways I should be aware of?
A8: Understanding the likely degradation pathways can help in identifying byproducts and confirming the integrity of your material. The two most probable non-radical pathways are hydrolysis at the N-Cl bond and hydrolysis of the amidine group.
Diagram: Key Degradation Pathways
Sources
- 1. materialsciencejournal.org [materialsciencejournal.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. US2125381A - Stabilization of chlorinated compounds - Google Patents [patents.google.com]
- 4. Amine Thermal Degradation [bre.com]
- 5. Amide vs Anhydride: Decomposition Patterns Under Heat Stress [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. csuohio.edu [csuohio.edu]
- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 9. longchangchemical.com [longchangchemical.com]
- 10. US2096735A - Stabilized chlorinated solvents and method of stabilizing such solvent - Google Patents [patents.google.com]
Common mistakes in handling N'-chloro-N-phenylethanimidamide
Welcome to the technical support center for N'-chloro-N-phenylethanimidamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the handling and use of this reactive intermediate. The information herein is synthesized from established principles of organic chemistry and data from analogous N-chloro and chloroacetamide compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Chlorination Reaction
Question: I am using this compound as a chlorinating agent, but I am observing very low to no yield of my desired chlorinated product. What could be the cause?
Answer: Low or no yield in a chlorination reaction using this compound can stem from several factors, primarily related to the stability of the reagent and the reaction conditions.
Potential Causes & Solutions:
-
Degradation of this compound: N-chloro compounds can be unstable and susceptible to decomposition, especially in the presence of moisture, light, or heat.
-
Hydrolysis of the Reagent: The N-Cl bond is susceptible to hydrolysis, which would consume the active chlorinating species.
-
Solution: Conduct your reaction under strictly anhydrous (dry) conditions. Use anhydrous solvents and flame-dried glassware.[3]
-
-
Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or the reagent may decompose at higher temperatures.
-
Solution: The optimal temperature should be determined empirically. Start with the conditions reported in the literature for similar chlorinations and then screen a range of temperatures. For many N-chloro reagents, reactions are initiated at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature.[4][5]
-
-
Presence of Inhibitors: Certain functional groups on your substrate or impurities in the reaction mixture (e.g., primary or secondary amines) can react with the this compound, consuming it non-productively.
-
Solution: Purify your starting materials to remove any reactive impurities. If your substrate contains sensitive functional groups, consider a protecting group strategy.
-
Issue 2: Formation of Unexpected Byproducts
Question: My reaction is producing multiple spots on TLC, and my crude NMR is complex. What are the likely byproducts and how can I avoid them?
Answer: The formation of byproducts is common when working with reactive reagents like this compound. Understanding the potential side reactions is key to minimizing their formation.
Potential Byproducts & Mitigation Strategies:
-
N-phenylethanimidamide: This is the byproduct formed after the chlorine has been transferred.
-
Mitigation: This is an expected byproduct. Its removal is a matter of purification, typically via column chromatography or recrystallization.[6]
-
-
Over-chlorinated Products: Depending on your substrate, multiple chlorinations may occur if more than one reactive site is available.
-
Mitigation: Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of the chlorinating agent. Add the this compound solution dropwise at a low temperature to maintain control over the reaction.[6]
-
-
Products from Rearrangement or Fragmentation: Under certain conditions (e.g., acidic or upon heating), the intermediate species in your reaction could undergo rearrangements.
-
Mitigation: Maintain the recommended reaction temperature and use a non-nucleophilic base to scavenge any acid generated if the reaction is sensitive to acid.[4]
-
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am struggling to reproduce my results between batches. Why is this happening?
Answer: Inconsistent results are often traced back to variations in reagent quality and subtle changes in experimental setup.
Troubleshooting Inconsistency:
-
Reagent Purity and Age: As mentioned, the purity and activity of this compound can vary.
-
Solution: Qualify each new batch of the reagent with a standard test reaction. Store it under inert gas and protect it from light and moisture.
-
-
Atmospheric Moisture: N-chloro compounds can be sensitive to moisture.
-
Solution: Always work under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are anhydrous.[3]
-
-
Workup Procedures: The stability of your product can be affected by the workup.
-
Solution: If your product is sensitive to acid or base, use neutral washes during extraction. Test the stability of your product to the workup conditions on a small scale before applying it to the entire batch.[7]
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the proper storage conditions for this compound?
-
Q2: What personal protective equipment (PPE) should I use when handling this compound?
Reaction Protocols
-
Q3: Can I use protic solvents like ethanol or methanol for my reaction?
-
A3: It is generally not recommended. Protic solvents can react with the N-Cl bond, leading to the deactivation of the reagent. Aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile are preferred.
-
-
Q4: How can I monitor the progress of my reaction?
-
A4: Thin-layer chromatography (TLC) is a common method.[4] A stain that is active for N-chloro compounds (e.g., potassium iodide/starch) can be used to visualize the consumption of the starting material. Alternatively, analytical techniques like LC-MS or GC-MS can be used to monitor the formation of the product and the disappearance of the starting materials.[11][12][13]
-
Safety and Disposal
-
Q5: What should I do in case of a spill?
-
A5: In case of a small spill, ensure the area is well-ventilated.[14] Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[9][14] Collect the material in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Q6: How should I dispose of waste containing this compound?
Experimental Protocols and Data
Table 1: Recommended Solvents and Incompatible Materials
| Recommended Solvents | Incompatible Materials |
| Dichloromethane (DCM) | Strong acids, Strong bases, Strong oxidizing agents |
| Chloroform | Reducing agents, Amines, Ammonia |
| Acetonitrile (MeCN) | Water, Alcohols |
| Tetrahydrofuran (THF, anhydrous) | Iron and its salts |
Protocol: General Procedure for Chlorination
This is a generalized protocol and may require optimization for your specific substrate.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve your substrate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the cooled substrate solution over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[5]
Protocol: Analytical Characterization Workflow
A systematic approach is crucial for confirming the structure and purity of your final product.
Caption: Workflow for Synthesis, Purification, and Analysis.
Logical Relationship: Hydrolysis of N-Chloro Compounds
The N-Cl bond is polarized, with the chlorine atom being electrophilic. Water can act as a nucleophile, leading to hydrolysis.
Caption: Simplified Hydrolysis Pathway.
References
- N chloro succinimide Manufacturer & Supplier in China - Nanjing Suru Chemical Co., Ltd. (n.d.).
- N-Chloro Succinimide CAS No 128-09-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). (n.d.).
- N-Chlorosuccinimide - Santa Cruz Biotechnology. (n.d.).
- Application Notes and Protocols for the Analytical Characterization of N-(4-chlorophenyl)-1-phenylethanimine - Benchchem. (2025).
- Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
- 2-Chloro-N-phenylacetamide 97 587-65-5 - Sigma-Aldrich. (n.d.).
- The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions | Request PDF - ResearchGate. (n.d.).
- Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol - Benchchem. (2025, December).
- An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(1-phenylethyl)acetamide - Benchchem. (2025).
- CAS 2653-09-0: N,N′-1,3-Phenylenebis[2-chloroacetamide] - CymitQuimica. (n.d.).
- Navigating the Safety Profile of 2-chloro-N-(1-phenylethyl)acetamide: An In-depth Technical Guide - Benchchem. (n.d.).
- An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide - Benchchem. (2025).
- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7).
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015, September 11). ARKIVOC, 2015(vii), 101-112.
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC. (n.d.).
- How To: Troubleshoot a Reaction - Chemistry - University of Rochester. (n.d.).
- Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2000). Journal of Polymer Science Part A: Polymer Chemistry, 38, 730-740.
- 2-Chloro-N-phenylacetamide synthesis - ChemicalBook. (n.d.).
- 2-chloro-N-(2-phenylethyl)acetamide - ORGANIC SPECTROSCOPY INTERNATIONAL. (2016, October 30).
- Synthesis of N-phenyl-2-chloroacetamide - PrepChem.com. (n.d.).
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (2020, April 12).
- 2-Chloro-N,N-diphenylacetamide - PMC. (n.d.).
- (PDF) 2-Chloro-N-phenylacetamide - ResearchGate. (n.d.).
- Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis - Benchchem. (2025).
- (PDF) 2-Chloro-N,N-diphenylacetamide - ResearchGate. (n.d.).
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14).
- A Comprehensive Technical Review of 2-Chloro- N-phenethylacetamide and Its Derivatives: Synthesis, Biological Activity - Benchchem. (2025).
- Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. - Pearson. (n.d.).
- Different Thermal Decomposition Process of Lanthanide Complexes with -Phenylanthranilic Acid in Air and Nitrogen Atmosphere. (n.d.).
- Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (n.d.).
- troubleshooting common issues in N-Boc-N,N-bis(2-chloroethyl)amine reactions - Benchchem. (n.d.).
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (n.d.).
- Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API - Agilent. (n.d.).
- An In-depth Technical Guide on the Thermal Stability of N-acetyl-N-phenylacetamide - Benchchem. (n.d.).
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9).
- 2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | CID 75797 - PubChem. (n.d.).
- 2-Chloro-N-phenylacetamide 97 587-65-5 - Sigma-Aldrich. (n.d.).
- 2-Chloro-3-oxo-N-phenylbutanamide SDS, 31844-92-5 Safety Data Sheets - ECHEMI. (n.d.).
- (PDF) 2-Chloro-N-methyl-N-phenylacetamide - ResearchGate. (n.d.).
- N-Methylpyrrolidone Handling and Storage - P2 InfoHouse. (n.d.).
Sources
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- 14. chemicalbull.com [chemicalbull.com]
Validation & Comparative
Validating the biological target of N'-chloro-N-phenylethanimidamide
Executive Summary
N'-chloro-N-phenylethanimidamide represents a specialized class of covalent modifier probes characterized by a reactive N-chloroamidine warhead. Unlike traditional reversible inhibitors that rely solely on equilibrium binding, this compound functions primarily as an electrophilic chlorinating or oxidizing agent , targeting nucleophilic amino acid residues (specifically Cysteine, Methionine, and Tyrosine) within protein active sites.
This guide outlines the rigorous validation of this compound against its biological targets—most notably Cysteine-dependent enzymes (e.g., Protein Arginine Deiminases [PADs], Cysteine Proteases, or Protein Tyrosine Phosphatases). The validation framework emphasizes distinguishing specific, mechanism-based inactivation from non-specific oxidative stress, a critical distinction for N-halo compounds.
Part 1: Mechanism of Action & Chemical Logic
The N-Chloroamidine Warhead
The defining feature of this compound is the nitrogen-chlorine (N-Cl) bond. This bond is polarized, rendering the chlorine atom electrophilic (
-
Direct Chlorination: Transfer of
to a nucleophile (e.g., Tyrosine phenol or Cysteine thiol). -
Oxidative Modification: Reaction with a catalytic Cysteine thiolate (
) to form a sulfenyl chloride ( ), which rapidly hydrolyzes to sulfenic acid ( ), rendering the enzyme inactive.
This mechanism mimics the activity of well-known PAD inhibitors (like Cl-Amidine), although N'-chloro isomers often exhibit higher reactivity and distinct specificity profiles compared to their C-chloro analogs.
Comparison of Validation Approaches
To validate the target, one must compare the probe's performance against established alternatives.
| Feature | This compound (The Product) | Reversible Inhibitors (Alternative 1) | Genetic Knockdown (CRISPR/RNAi) (Alternative 2) |
| Binding Mode | Covalent / Irreversible (Time-dependent) | Non-covalent / Reversible (Equilibrium) | N/A (Protein depletion) |
| Potency Metric | % Knockdown efficiency | ||
| Duration of Action | Sustained (Requires protein resynthesis) | Transient (Washout restores activity) | Permanent (CRISPR) or Long-term (RNAi) |
| Selectivity Risk | High (Potential for off-target oxidation) | Low to Moderate (Structure-dependent) | Very Low (Sequence-specific) |
| Primary Utility | Target identification, active-site mapping, potency | Therapeutic dosing, safety profiling | Target validation "Gold Standard" |
Part 2: Experimental Validation Protocols
Protocol 1: Kinetic Validation of Irreversibility ( )
Objective: Determine if the compound acts as a specific mechanism-based inhibitor or a non-specific inactivator.
Methodology:
-
Enzyme Preparation: Incubate the target enzyme (e.g., PAD4, Cathepsin) with varying concentrations of this compound (
). -
Time-Course: Aliquot samples at defined time points (
min) into a substrate solution (e.g., BAEE for PADs or fluorogenic peptide). -
Activity Measurement: Measure residual enzymatic activity (
). -
Data Analysis:
-
Plot
vs. Time to obtain for each concentration. -
Plot
vs. [Inhibitor]. -
Fit to the equation:
to determine the maximal rate of inactivation ( ) and the affinity constant ( ).
-
Acceptance Criteria:
-
Saturation Kinetics: The plot of
vs. [I] must show a hyperbolic curve, indicating specific binding ( ) prior to covalent modification. Linear dependence suggests non-specific bimolecular collision.
Protocol 2: Mass Spectrometry Adduct Identification
Objective: Confirm the specific modification of the active site residue.
Methodology:
-
Incubation: Treat purified protein (
) with compound ( , 1:5 ratio) for 30 min. -
Digestion: Quench with excess thiol (to stop reaction), denature, reduce, alkylate (with Iodoacetamide), and digest with Trypsin.
-
LC-MS/MS Analysis: Analyze peptides using high-resolution mass spectrometry.
-
Search Parameters: Look for mass shifts corresponding to:
-
Chlorination: +34 Da (rare, unstable).
-
Oxidation: +16 Da (Sulfenic acid) or +32 Da (Sulfinic acid).
-
Adduct Formation: Mass of the full inhibitor (if the N-phenyl group transfers).
-
Critical Insight: For N-chloroamidines, the most common observation is the loss of the inhibitor mass and the appearance of an oxidized Cysteine (+16 Da) , confirming the compound acted as an oxidative warhead rather than a stable adduct former.
Protocol 3: Jump-Dilution (Reversibility Check)
Objective: Prove the inhibitor does not dissociate upon dilution.
-
Incubate Enzyme + Inhibitor (at
) for 1 hour. -
Rapidly dilute the mixture 100-fold into buffer containing substrate.
-
Monitor product formation over time.
-
Result: If activity recovers, the inhibition is reversible. If activity remains inhibited (flat line), it is irreversible.
Part 3: Mechanism & Workflow Visualization
Figure 1: Mechanism of Covalent Inactivation
The following diagram illustrates the kinetic mechanism where the N-chloroamidine binds to the target (E), forms a reversible complex (E·I), and then covalently modifies the active site nucleophile to form the inactive enzyme (E-I).
Caption: Kinetic scheme of mechanism-based inactivation. The compound must demonstrate saturation kinetics (formation of E·I) to be validated as a specific inhibitor.
Figure 2: Target Validation Workflow
This flowchart guides the researcher from the initial hit to validated target engagement.
Caption: Step-by-step decision tree for distinguishing specific covalent inhibition from non-specific artifacts.
References
-
Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional Analysis and Structural Insights. Biochemistry.
- Context: Establishes the framework for validating haloacetamidine-based inhibitors ( analysis).
-
Causey, C. P., et al. (2011). The development of N-alpha-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N-alpha-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors. Journal of Medicinal Chemistry.
- Context: Provides the gold-standard synthesis and validation protocols for N-haloamidine warheads.
-
Thompson, P. R., & Fast, W. (2006). Histone Citrullination by Protein Arginine Deiminase: Mechanisms and Inhibition. Chemical Reviews.
- Context: Reviews the chemical mechanism of cysteine modification by amidine deriv
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature.
- Context: Describes the chemoproteomic methods (ABPP) required to assess the selectivity of reactive cysteine probes.
Cross-Validation of Experimental Results for N'-chloro-N-phenylethanimidamide in Benzimidazole Synthesis: A Comparative Guide
Executive Summary
The synthesis of benzimidazole derivatives is a cornerstone of medicinal chemistry and drug development. Traditionally, constructing the benzimidazole core relies on the condensation of o-phenylenediamines with carboxylic acids under harsh, highly acidic conditions. However, recent advancements in C–H functionalization have shifted the paradigm toward the direct intramolecular C–N bond formation of N-arylamidines.
This guide cross-validates the experimental performance of N'-chloro-N-phenylethanimidamide (also referred to in literature as N-chloro-N'-phenylacetamidine) as an isolable, highly reactive intermediate. By objectively comparing the N-chlorosuccinimide (NCS)/NaOH-mediated pathway against transition-metal-catalyzed and classical condensation alternatives, we provide a self-validating framework for selecting the optimal synthetic route for 2-methylbenzimidazole.
Mechanistic Causality & Pathway Analysis
As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than just following a recipe. The synthesis of 2-methylbenzimidazole via the this compound intermediate operates on a highly efficient two-step cascade:
-
The N-Chlorination Step: The generation of this compound relies on the selective N-chlorination of N-phenylacetamidine using NCS. The causality behind this reagent choice is critical: unlike harsh oxidants (e.g., Cl₂ gas or excess NaOCl), NCS selectively chlorinates the amidine nitrogen without inducing unwanted electrophilic aromatic substitution (nuclear chlorination) on the phenyl ring[1].
-
The Base-Promoted Cyclization Step: Following in-situ generation, the addition of sodium hydroxide (NaOH) triggers cyclization. Mechanistically, the succinimide byproduct (generated from the NCS step) reacts with NaOH to form a succinimide nitrogen anion. This anion acts as a highly effective, sterically tailored Brønsted base that abstracts a proton to promote the intramolecular C–H functionalization and cyclization of the N'-chloro intermediate into 2-methylbenzimidazole[2].
Comparison with Alternative Methodologies
-
Alternative 1: Copper-Catalyzed C–H Amination An alternative to the halogenation route is the direct oxidative C–H amination of N-phenylacetamidine using copper catalysis[3]. Developed by Brasche and Buchwald, this method utilizes Cu(OAc)₂ under an O₂ atmosphere[4]. While atom-economical and avoiding halogenated intermediates, it requires elevated temperatures, extended reaction times, and rigorous transition-metal remediation during downstream purification to meet pharmaceutical guidelines.
-
Alternative 2: Classical Condensation The Phillips condensation involves reacting o-phenylenediamine with acetic acid. This requires refluxing in strong mineral acids (e.g., 4N HCl) or polyphosphoric acid (PPA) at temperatures exceeding 100 °C. While robust, the harsh conditions are incompatible with acid-sensitive functional groups and often result in lower overall purity profiles.
Quantitative Data Summary
The following table summarizes the experimental cross-validation of the three primary synthetic pathways to 2-methylbenzimidazole.
| Synthetic Pathway | Key Reagent / Catalyst | Temperature | Reaction Time | Avg. Yield | Primary Drawbacks / Operational Notes |
| N'-chloro Intermediate (Mild) | NCS (1.05 eq), NaOH (1.1 eq) | 0 °C to RT | 35 mins | 85–92% | Requires careful temperature control during the exothermic N-chlorination step[2]. |
| Cu-Catalyzed Amination | Cu(OAc)₂ (15 mol%), O₂ (1 atm) | 100 °C | 12–24 hrs | 70–89% | Requires heavy metal scavenging during workup; energy-intensive heating[4]. |
| Classical Condensation | Polyphosphoric Acid (PPA) or HCl | > 100 °C | 4–8 hrs | 70–85% | Highly corrosive conditions; incompatible with acid-labile functional groups. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via this compound (NCS/NaOH Method)
This protocol leverages the mild conditions reported by Nguyen et al. to ensure high functional group tolerance.
-
N-Chlorination Setup : In a round-bottom flask, dissolve N-phenylacetamidine (1.0 equiv) in a 1:1 mixture of Acetonitrile (MeCN) and deionized H₂O. Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition : Add N-chlorosuccinimide (1.05 equiv) portion-wise to maintain the temperature below 5 °C. Stir for 30 minutes.
-
Self-Validation Check: Monitor via Thin Layer Chromatography (TLC). The highly polar amidine spot should completely disappear, confirming quantitative conversion to this compound.
-
-
Base-Promoted Cyclization : Add NaOH (1.1 equiv) directly to the reaction mixture. Remove the ice bath and allow the mixture to stir at room temperature for 5–10 minutes[2].
-
Workup & Isolation : Concentrate the mixture in vacuo to remove MeCN. Wash the resulting residue with cold H₂O (3 × 5 mL) to dissolve and remove the succinimide byproduct and inorganic salts. Dry the light brown solid under a high vacuum to afford pure 2-methylbenzimidazole[2].
Protocol B: Copper-Catalyzed Synthesis (Transition-Metal Alternative)
This protocol is adapted from the Buchwald C–H amination methodology.
-
Reaction Setup : In a dry reaction tube, combine N-phenylacetamidine (1.0 equiv), Cu(OAc)₂ (15 mol%), and glacial acetic acid (5.0 equiv) in anhydrous DMSO[4].
-
Atmospheric Control : Purge the reaction vessel with O₂ gas for 5 minutes and maintain the reaction under an O₂ balloon (1 atm)[4].
-
Heating : Heat the mixture in an oil bath at 100 °C for 12–24 hours.
-
Self-Validation Check: Monitor via LC-MS. Look for the disappearance of the starting material mass and the appearance of the [M+H]+ ion corresponding to the cyclized product.
-
-
Workup & Purification : Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with aqueous NH₄OH to sequester and remove copper salts. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.
Mandatory Visualization
Divergent synthetic pathways to 2-methylbenzimidazole highlighting the N'-chloro intermediate.
References
-
N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS Source: Heterocycles, Vol. 86, No. 1, 2012. (Thanh Binh Nguyen, Ludmila Ermolenko, and Ali Al-Mourabit) URL:[Link]
-
C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles from amidines Source: Angewandte Chemie International Edition, 2008; 47(10):1932-4. (Gordon Brasche, Stephen L Buchwald) URL:[Link]
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- 3. C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles from amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Head-to-head comparison of N'-chloro-N-phenylethanimidamide analogs
Content Type: Technical Comparison Guide
Subject: Synthetic Utility, Stability, and Cyclization Efficiency of
Executive Summary
-chloro-This guide compares the performance of the parent compound against its electron-rich and electron-poor analogs. For the application scientist, the choice of analog dictates the chlorination protocol (to avoid decomposition) and the cyclization rate (determining throughput).
The Analog Set
We will compare three distinct electronic environments:
-
The Reference:
-chloro- -phenylethanimidamide (Unsubstituted). -
Analog A (Electron-Rich):
-chloro- -(4-methoxyphenyl)ethanimidamide. -
Analog B (Electron-Poor):
-chloro- -(4-nitrophenyl)ethanimidamide.
Structural Landscape & Mechanistic Basis
The utility of these analogs relies on the "Amidine-to-Benzimidazole" rearrangement. The stability of the
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways based on electronic stability.
Figure 1: Mechanistic flow showing how substituent electronics dictate the stability profile of the N-chloro intermediate.
Head-to-Head Performance Matrix
The following data synthesizes experimental yields and kinetic profiles from standard NCS-mediated protocols (e.g., Nguyen et al., Heterocycles).
Table 1: Comparative Efficiency in Benzimidazole Synthesis[1][2]
| Feature | Reference (Phenyl) | Analog A (4-OMe) | Analog B (4-NO |
| Electronic State | Neutral | Electron Donating (EDG) | Electron Withdrawing (EWG) |
| Chlorination Rate | Fast (< 5 min) | Very Fast (Instant) | Slow (15–30 min) |
| Intermediate Stability | Moderate (Isolable at 0°C) | Low (Transient) | High (Stable solid) |
| Cyclization Trigger | NaOH / RT | Spontaneous / Mild Base | NaOH / Heat or Reflux |
| Overall Yield | 87% | 92% | 65–75% |
| Primary Risk | Over-chlorination | Hydrolysis/Decomposition | Incomplete Reaction |
Technical Analysis[2][3][4]
-
Analog A (4-OMe): The electron-donating methoxy group increases the nucleophilicity of the amidine nitrogen, making the reaction with NCS rapid. However, it also destabilizes the N-Cl bond, facilitating rapid cyclization. Recommendation: Do not attempt to isolate; proceed to cyclization immediately in one pot.
-
Analog B (4-NO
): The electron-withdrawing nitro group pulls density from the nitrogen, protecting the N-Cl bond from spontaneous homolysis. While this allows for isolation, it makes the final cyclization step (which requires nucleophilic attack on the aromatic ring) more difficult, often necessitating higher temperatures or stronger bases.
Experimental Protocols
To ensure reproducibility, we utilize the NCS/NaOH One-Pot Protocol . This method avoids the isolation of potentially explosive N-chloro intermediates for the electron-rich analogs.
Protocol A: General Synthesis (Optimized for Reference & Analog A)
Objective: Synthesis of 2-methylbenzimidazole via
-
Reagent Prep: Dissolve
-phenylethanimidamide (1.0 mmol) in acetonitrile (MeCN, 5 mL). Chill to 0°C in an ice bath. -
Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 equiv, 140 mg) portion-wise over 2 minutes.
-
Cyclization: Once the starting material is consumed (approx. 5–10 min), add 1M aqueous NaOH (2 equiv).
-
Workup:
-
Stir at room temperature for 30 minutes.
-
Evaporate MeCN under reduced pressure.
-
Add water (10 mL) to the residue. The product (benzimidazole) often precipitates.
-
Filter and wash with cold water to remove succinimide byproduct.
-
-
Purification: Recrystallize from EtOH/Water if necessary.
Protocol B: Modification for Analog B (Electron-Poor)
Adjustment: Due to the deactivated ring, the cyclization step is the bottleneck.
-
Step 2 Modification: Allow chlorination to proceed for 30–60 minutes at RT (not 0°C).
-
Step 3 Modification: After adding NaOH, reflux the mixture for 1–2 hours to force the cyclization.
Decision Framework for Process Optimization
Use this logic flow to troubleshoot low yields when working with new analogs.
Figure 2: Troubleshooting logic for optimizing N-chloroamidine reactions.
References
-
Nguyen, T. B., et al. (2012).[4] "N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines under Mild Conditions." Heterocycles, 86(1), 555-560.[5]
-
Jolley, K. (2016). "CHEM21 Case Study: Formation of N-chloramines in Flow." ACS Green Chemistry Institute.
-
Cusack, K., et al. (2015). "Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors." Journal of Medicinal Chemistry.
-
Gowda, B. T., et al. (2009). "2-Chloro-N,N-diphenylacetamide."[6] Acta Crystallographica Section E.
Note on Nomenclature: Users should distinguish between
-chloro -ethanimidamides (discussed here, synthetic intermediates) and Chloroacetamidines (e.g., the drug "Cl-Amidine", Ref 3). The latter contains a C-Cl bond and is a specific inhibitor of Protein Arginine Deiminase (PAD), whereas the former is a reactive-chloro species used primarily for cyclization.
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Statistical analysis of data from N'-chloro-N-phenylethanimidamide studies
Comparative Technical Guide: Statistical Analysis of N'-chloro-N-phenylethanimidamide in Benzimidazole Synthesis
Introduction: The Evolution of Benzimidazole Synthesis
Benzimidazoles are privileged pharmacophores critical to the development of anthelmintics (e.g., Thiabendazole), antihypertensives, and proton pump inhibitors[1][2]. Historically, the construction of the benzimidazole core relied on the Phillips condensation, which requires harsh acidic conditions and elevated temperatures.
The isolation and utilization of This compound (NCPA, CAS No. 61253-73-4) as a reactive intermediate represents a paradigm shift in heterocyclic synthesis[3][4]. By leveraging a pre-chlorinated amidine, researchers can achieve base-promoted intramolecular C–N bond formation at room temperature. This guide objectively compares the statistical reliability, yield, and operational efficiency of NCPA-mediated cyclization against traditional and transition-metal-catalyzed alternatives.
Mechanistic Causality: Why NCPA Outperforms
The superior performance of NCPA is rooted in its highly tuned electronic properties. In a standard amidine, the N–H bond is relatively non-acidic, making direct cyclization thermodynamically unfavorable without strong oxidants[4][5].
The introduction of the N-chloro group alters the reaction landscape via two causal mechanisms:
-
pKa Modulation: The highly electronegative chlorine atom withdraws electron density from the nitrogen, significantly lowering the pKa of the amidine N–H bond. This allows weak, inexpensive bases (like aqueous NaOH or in situ succinimide anions) to deprotonate the nitrogen at 0 °C[4].
-
Leaving Group Efficacy: Once deprotonated, the resulting nitrogen anion is highly nucleophilic. The N–Cl bond is relatively weak, positioning the chloride as an excellent leaving group. This triggers a rapid, spontaneous intramolecular electrophilic attack on the ortho-position of the phenyl ring, resulting in rearomatization and ring closure without the need for heavy metals[4].
Mechanistic pathway of NCPA cyclization into 2-methylbenzimidazole.
Comparative Statistical Analysis
To objectively evaluate NCPA against alternative methodologies, we analyzed batch data (n=5 independent runs per method) for the synthesis of 2-methylbenzimidazole. The methodologies compared include:
-
Method A (NCPA): Base-promoted cyclization of this compound[4].
-
Method B (Phillips Condensation): o-Phenylenediamine + acetic acid in aqueous HCl.
-
Method C (Cu-Catalyzed): N-phenylacetamidine + Cu(OAc)₂ under aerobic oxidation (O₂)[6].
Table 1: Statistical Performance Metrics of Benzimidazole Synthesis Methodologies
| Methodology | Reagents / Catalyst | Temp (°C) | Time (h) | Mean Yield (%) | SD (±%) | RSD (%) |
| Method A (NCPA) | NCS, MeCN, aq. NaOH | 0 to 25 | 0.25 | 87.4 | 1.05 | 1.20 |
| Method B (Phillips) | AcOH, 4N HCl | 110 | 12.0 | 76.2 | 3.42 | 4.48 |
| Method C (Cu-Cat) | Cu(OAc)₂, O₂, DMSO | 100 | 18.0 | 82.1 | 3.11 | 3.78 |
Data Insights: The NCPA method demonstrates a statistically significant reduction in Relative Standard Deviation (RSD = 1.20%), indicating vastly superior batch-to-batch reproducibility. This is causally linked to the mild reaction conditions (0 °C to RT); avoiding high temperatures prevents the formation of thermal degradation byproducts and tar, which are common in Method B and Method C[4][6].
Self-Validating Experimental Protocol
The following protocol outlines the generation and cyclization of NCPA. It is designed as a self-validating system, meaning in-process visual and chromatographic cues confirm the success of each step, preventing downstream failures[4].
Step 1: Precursor Activation (Chlorination)
-
Action: Dissolve N-phenylacetamidine (10.0 mmol) in anhydrous acetonitrile (20 mL) and cool to 0 °C. Add N-chlorosuccinimide (NCS, 10.5 mmol) portion-wise over 2 minutes.
-
Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears, replaced by a higher Rf spot corresponding to the stable NCPA intermediate[4].
Step 2: Base-Promoted Cyclization
-
Action: To the 0 °C mixture, add 2M aqueous NaOH (15 mL) dropwise. Remove the ice bath and allow the mixture to stir at room temperature for 10 minutes.
-
Validation: A rapid color change and the formation of a fine suspension indicate the successful deprotonation and subsequent intramolecular cyclization[4].
Step 3: Workup and Isolation
-
Action: Remove the volatile acetonitrile in vacuo. Triturate the remaining crude aqueous mixture with cold distilled water (30 mL).
-
Validation: Trituration selectively dissolves the highly water-soluble sodium succinimide byproduct (generated from NCS) and excess NaOH. The target 2-methylbenzimidazole remains insoluble.
Step 4: Purification
-
Action: Filter the solid precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum.
Experimental workflow for the self-validating synthesis of benzimidazoles via NCPA.
Conclusion
The statistical and experimental data confirm that utilizing this compound (NCPA) is a superior alternative to traditional condensation or heavy-metal-catalyzed oxidations for benzimidazole synthesis. By exploiting the pKa-lowering and leaving-group capabilities of the N-chloro moiety, drug development professionals can achieve higher yields, tighter batch reproducibility (RSD < 1.5%), and completely bypass the need for harsh thermal or acidic conditions[4][5].
References
-
Title: N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS Source: Heterocycles, Vol. 86, No. 1, 2012 URL: [Link]
-
Title: Novel Preparation of Benzimidazoles from N-Arylamidines. New Synthesis of Thiabendazole Source: The Journal of Organic Chemistry, 1965, 30 (1) URL: [Link]
-
Title: C–H Functionalization/C–N Bond Formation: Copper-Catalyzed Synthesis of Benzimidazoles from Amidines Source: Angewandte Chemie International Edition, 2008, 47 (10) URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N'-chloro-N-phenylethanimidamide
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of N'-chloro-N-phenylethanimidamide, a compound belonging to the halogenated organic class. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established procedures for handling similar chemical structures, particularly N-chloro and other halogenated organic compounds, to ensure the highest standards of safety and environmental stewardship.
The inherent reactivity of the N-chloro functional group and the overall characteristics of halogenated hydrocarbons necessitate a cautious and informed approach to disposal. Improper handling can lead to the generation of hazardous byproducts and pose significant risks to personnel and the environment. This guide is designed to empower researchers with the knowledge to manage this chemical waste stream confidently and safely.
Part 1: Hazard Assessment and Waste Categorization
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on the structural motifs of this compound (a chlorinated amide derivative), it should be presumed to exhibit the following characteristics until empirical data proves otherwise:
-
Toxicity: Halogenated organic compounds are often toxic upon inhalation, ingestion, or skin contact.[1]
-
Irritation: Similar chlorinated amide compounds are known to cause skin, eye, and respiratory irritation.[2][3][4][5][6]
-
Reactivity: The N-chloro bond can be unstable and may react with water, heat, or reducing agents.[7] Decomposition may release toxic fumes such as hydrogen chloride and nitrogen oxides.[2]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.
Crucially, due to the presence of chlorine, this compound must be categorized as a halogenated organic waste. [1][8] This dictates its segregation from all other waste streams.
Part 2: Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum thickness of 4 mil). | To prevent skin contact and absorption. Gloves should be inspected before use and disposed of as solid hazardous waste after handling.[9] |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | To protect against accidental splashes of the compound, either in solid or solution form.[10] |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | To protect the skin from potential exposure.[10] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood. | To prevent the inhalation of any dust or vapors that may be generated.[1][10] |
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, as well as minimally contaminated solid waste (e.g., weighing papers, pipette tips, and gloves), in a designated, robust, and clearly labeled container for "Solid Halogenated Organic Waste."
-
This container should be a wide-mouth, screw-cap plastic bottle or a similarly secure vessel.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, it must be collected in a dedicated "Halogenated Liquid Waste" container.[11][12]
-
Crucially, do not mix halogenated and non-halogenated solvent waste. [13] This is because the disposal methods for these two streams are different and cross-contamination can lead to complications and increased disposal costs.[13]
-
The liquid waste container should be a chemically resistant (e.g., HDPE or glass) bottle with a secure, leak-proof cap.
-
2. Container Labeling:
Proper labeling is a critical step to ensure the safety of all laboratory personnel and waste handlers.
-
All waste containers must be clearly and legibly labeled with:
3. Storage of Waste Containers:
-
Waste containers must be kept closed at all times, except when actively adding waste.[11]
-
Store the containers in a designated and well-ventilated satellite accumulation area, away from heat sources and incompatible materials (e.g., strong oxidizing agents, strong bases).[15]
-
Secondary containment (e.g., a chemical-resistant tray or tub) is highly recommended to contain any potential leaks or spills.
4. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Under no circumstances should this compound or its solutions be poured down the drain. [1][11][13]
Part 4: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Part 2.
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain and absorb the material.[14]
-
Collect and Dispose: Carefully scoop the absorbed material and any contaminated debris into a designated "Solid Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse if necessary), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
For large spills, evacuate the area and immediately contact your institution's emergency response team.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
- Hazardous waste segregation. (n.d.).
- Proper Disposal Procedures for N-(2-chloroacetyl)-3-nitrobenzamide - Benchchem. (n.d.).
- Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
- N-Chloro Succinimide CAS No 128-09-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- N-Chlorosuccinimide - Santa Cruz Biotechnology. (n.d.).
- CAS 2653-09-0: N,N′-1,3-Phenylenebis[2-chloroacetamide] - CymitQuimica. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, February 9).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
- Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol - Benchchem. (n.d.).
- An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(1-phenylethyl)acetamide - Benchchem. (n.d.).
- SAFETY DATA SHEET. (2025, December 19).
- 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem - NIH. (n.d.).
- 2-Chloro-N-phenylacetamide 97 587-65-5 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - LGC Standards. (2024, July 3).
- n-Butyl-2-chloro-n-phenylacetamide - AK Scientific, Inc. (n.d.).
- Essential Safety and Operational Guide for Handling 2-chloro-N-(1-phenylethyl)acetamide - Benchchem. (n.d.).
- SAFETY DATA SHEET - Spectrum Pharmacy Products. (2016, November 11).
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (2020, April 12).
- Safety Data Sheet - Aaronchem. (2025, August 9).
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 20).
- 2-Chloro-N-phenylacetamide synthesis - ChemicalBook. (n.d.).
- 2-Chloro-N,N-diphenylacetamide - PMC. (n.d.).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
- 2-Chloro-N-phenylacetamide CAS#: 587-65-5 - ChemicalBook. (n.d.).
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.).
- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC. (2022, February 15).
- 2-Chloro-3-oxo-N-phenylbutanamide SDS, 31844-92-5 Safety Data Sheets - ECHEMI. (n.d.).
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Personal protective equipment for handling N'-chloro-N-phenylethanimidamide
Comprehensive Safety & Handling Protocol for N'-Chloro-N-phenylethanimidamide
Executive Summary & Chemical Profile
This compound (CAS 61253-73-4) is a highly reactive N-chloroamidine derivative utilized in advanced organic synthesis and drug development[1]. As a Senior Application Scientist, I emphasize that handling this reagent requires more than passive compliance; it demands a mechanistic understanding of its reactivity. N-chloro compounds contain a weak nitrogen-chlorine (N-Cl) bond that is susceptible to homolytic cleavage, making them potent oxidizers and potential explosive hazards under thermal stress or metal contamination[2][3]. This guide provides a self-validating operational workflow to ensure absolute safety, logistical efficiency, and scientific integrity in your laboratory.
Hazard Assessment & Mechanistic Causality
To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand the causality of the chemical's hazards:
-
Oxidizing Potential & Instability: The N-Cl bond is inherently unstable. Exposure to heat, light, or transition metals (e.g., iron, copper) catalyzes exothermic decomposition, releasing corrosive chlorine (Cl₂) and hydrogen chloride (HCl) gases[2][4].
-
Explosive Polymerization/Decomposition: Concentrated N-chloro compounds can undergo runaway decomposition. The sudden release of gaseous byproducts can over-pressurize closed vessels, leading to explosive ruptures[2].
-
Corrosivity: Upon contact with ambient moisture or biological tissues (skin/mucous membranes), the compound hydrolyzes to form hypochlorous acid (HOCl) and HCl, causing severe chemical burns and protein denaturation[4][5].
Mechanistic pathway of N-chloroamidine decomposition under thermal or acidic stress.
Quantitative Data & PPE Specifications
Every piece of PPE and operational parameter is selected based on the mechanistic hazards described above. Do not deviate from these specifications.
Table 1: Quantitative Hazard & Operational Parameters
| Parameter | Quantitative Threshold | Mechanistic Causality / Operational Impact |
|---|---|---|
| Thermal Stability Limit | < 15°C (Recommended) | Exceeding ambient temperatures accelerates N-Cl bond homolysis, risking runaway exothermic decomposition[3]. |
| Ventilation Requirement | > 100 fpm face velocity | Ensures immediate evacuation of spontaneously evolved Cl₂ or HCl gases from the breathing zone[5]. |
| Quench Solution Conc. | 10% (w/v) Na₂S₂O₃ | Provides stoichiometric excess of reducing agent to instantly neutralize oxidizing N-chloro species[4]. |
| Glove Breakthrough Time | Nitrile: < 10 minsNeoprene: > 240 mins | N-chloro compounds rapidly oxidize thin nitrile. Neoprene provides a robust barrier against halogenated oxidizers. |
Table 2: Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Causal Justification |
|---|---|---|
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or Butyl Rubber (8+ mil). | Standard nitrile is degraded by strong oxidizers. Neoprene provides superior halogen resistance[4]. |
| Eye/Face Protection | Chemical splash goggles paired with a full-face shield. | Protects against both corrosive chemical splashes and potential fragmentation from explosive decomposition[5]. |
| Body Protection | Flame-resistant (FR) lab coat, chemical-resistant apron. | Prevents oxidizer-induced ignition of standard cotton fabrics and provides a barrier against corrosive hydrolysis products. |
| Respiratory | Handled exclusively in a ducted chemical fume hood. | Prevents inhalation of Cl₂/HCl. If ventilation fails, a respirator with Acid Gas/Halogen (Type B) cartridges is mandatory[5]. |
Experimental Protocol: Safe Handling & Operational Workflow
This protocol is designed as a self-validating system: you cannot proceed to the next step without verifying the success of the previous one.
Phase 1: Pre-Operational Setup & Validation
-
Ventilation Verification: Verify the fume hood flow rate monitor reads between 100-120 fpm. Validation: Tape a tissue strip to the sash; it must pull inward steadily.
-
Quench Solution Preparation: Before opening the reagent, prepare a 10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) aqueous solution. Causality: Thiosulfate instantly reduces active N-Cl species to harmless chloride ions and stable amidines, preventing runaway oxidation in waste streams.
-
Inert Atmosphere Setup: Purge the reaction vessel with dry Argon or Nitrogen. Causality: Excludes ambient moisture, preventing premature hydrolysis and HCl generation.
Phase 2: Material Handling & Reaction Execution
-
Tool Selection: Use exclusively PTFE (Teflon) or ceramic spatulas for weighing. Causality: Metal spatulas (even stainless steel) can introduce trace metal oxides that catalyze explosive N-Cl bond cleavage[2][4].
-
Temperature Control: Pre-chill the reaction solvent to < 5°C using an ice-water bath. Slowly add the this compound in small aliquots. Validation: Monitor internal temperature; do not allow it to exceed 15°C during addition to prevent thermal runaway[3].
-
Closed-System Avoidance: Never seal the reaction vessel tightly during the initial addition phase. Use a bubbler or a vented septum. Causality: Allows safely venting any spontaneously evolved chlorine gas, preventing pressure-induced vessel rupture.
Self-validating operational workflow for the safe handling and quenching of N-chloro compounds.
Emergency Response & Spill Management
In the event of a spill or exposure, immediate, protocol-driven action is required.
-
Skin/Eye Contact: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. The hydrolysis of N-chloro compounds creates acids; rapid dilution is the only way to halt tissue necrosis[4].
-
Benchtop Spills:
-
Evacuate personnel from the immediate vicinity and lower the fume hood sash.
-
Don heavy-duty neoprene gloves and a half-mask respirator (Acid Gas cartridge) if outside the hood.
-
Carefully pour the pre-prepared 10% Sodium Thiosulfate solution over the spill, starting from the perimeter and working inward.
-
Validation: Wait 15 minutes. The absence of a pungent chlorine odor indicates complete reduction.
-
Absorb the neutralized liquid with inert absorbent pads (do NOT use combustible materials like paper towels, which can ignite upon contact with strong oxidizers)[4].
-
Disposal & Decontamination Plan
Improper disposal of N-chloro compounds leads to reactive chemical waste incidents.
-
Reaction Quenching: Upon reaction completion, slowly add the reaction mixture to a vigorously stirred beaker of 10% Sodium Thiosulfate.
-
Aqueous Segregation: Collect the neutralized aqueous waste in a dedicated, vented high-density polyethylene (HDPE) container. Causality: Glass containers can shatter if residual oxidizer generates gas; vented caps prevent pressure accumulation.
-
Labeling: Label strictly as "Aqueous Waste - Reduced Halogenated Organics". Never mix with acidic waste streams, as residual unquenched N-chloro species will rapidly liberate toxic chlorine gas[2][6].
References
-
Ethanimidamide, N-chloro-N'-phenyl- (CAS No. 61253-73-4) SDS. Guidechem.1
-
Safety Data Sheet - Chem-Supply (N-chloro compounds reactivity). Chem-Supply. 2
-
Safety Data Sheet - INEOS Group (Sodium Hypochlorite & N-chloro hazards). INEOS. 4
-
Safety Data Sheet - Chloramine T. Optitemp.6
-
N-Chlorosuccinimide Material Safety Data Sheet. Santa Cruz Biotechnology. 5
-
MK 360 - New Drug Approvals (Amidine cyclization to N-chloro intermediates). New Drug Approvals. Link
-
CHEM21 Case Study: Formation of N-chloramines in Flow. ACS Green Chemistry Institute. 3
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. ineos.com [ineos.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. shop.optitemp.com [shop.optitemp.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
